Tyrphostin A1
Descripción
Tyrphostin A1 is an inactive agent that is used as a negative control for the inhibition of epidermal growth factor receptor tyrosine kinase activity. (NCI)
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHFCPXBKJPCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182508 | |
| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-26-8 | |
| Record name | Propanedinitrile, ((4-methoxyphenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2826-26-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin A1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tyrphostin A1: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Methodologies Associated with Tyrphostin A1, a Widely Used Tyrosine Kinase Inhibitor Probe.
This technical guide provides a comprehensive overview of this compound, a member of the tyrphostin family of compounds known for their ability to inhibit protein tyrosine kinases (PTKs). While often utilized as a negative control in research due to its relatively weak inhibitory activity against certain kinases compared to its analogs, this compound exhibits distinct biological effects that warrant detailed examination. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its biochemical properties, effects on signaling pathways, and relevant experimental protocols.
Introduction to this compound
Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases.[1] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them a key target for therapeutic intervention.[1][2][3]
This compound, also known as AG9, is structurally a (4-Methoxybenzylidene)malononitrile.[4] It is often considered a much weaker inhibitor of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) kinase compared to other tyrphostins.[4][5] This characteristic has led to its frequent use as an experimental negative control to differentiate specific tyrosine kinase-mediated effects from other, non-specific effects of more potent tyrphostin analogs.[4][5]
Despite its weak activity against EGFR, this compound has been shown to exert specific biological effects, notably in the context of immune signaling. It has been demonstrated to inhibit the production of interleukin-12 (IL-12) and block the nuclear translocation of the transcription factor NF-κB.[4][5][6][7]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified against various biological targets. The following tables summarize the available quantitative data.
| Target Kinase | Cell Line / System | IC50 Value | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) Kinase | Not Specified | >1250 µM | [4][5] |
Table 1: Inhibitory Concentration (IC50) of this compound against EGFR Kinase. This table highlights the weak inhibitory activity of this compound against the EGFR kinase, supporting its use as a negative control in studies targeting this receptor.
| Target Cytokine/Mediator | Cell Type / Condition | IC50 Value | Reference(s) |
| IL-12 p40 Production | CD40L-stimulated macrophages | ~10 µM | [4][5][7] |
| Nitric Oxide (NO) Release | CGA-induced microglia | 4.8 µM | [8] |
| TNF-α Secretion | CGA-induced microglia | 6.6 µM | [8] |
| Nitric Oxide (NO) Release | IFN-γ, Aβ, and CGA-induced microglia | 4.0 µM | [8] |
| TNF-α Secretion | IFN-γ, Aβ, and CGA-induced microglia | 3.1 µM | [8] |
Table 2: Inhibitory Concentration (IC50) of this compound on Inflammatory Mediators. This table showcases the more potent inhibitory effects of this compound on the production of key inflammatory cytokines and mediators, suggesting its potential utility in studying inflammatory pathways.
Signaling Pathways Affected by this compound
This compound has been shown to modulate specific intracellular signaling pathways, primarily in immune cells.
Inhibition of the NF-κB Signaling Pathway
A key reported mechanism of action for this compound is its ability to block the translocation of the Nuclear Factor-kappa B (NF-κB) from the cytoplasm to the nucleus in response to stimuli like CD40L.[4][5][6][7] NF-κB is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses, including IL-12. By preventing its nuclear translocation, this compound effectively inhibits the transcription of these target genes.
Caption: Inhibition of NF-κB nuclear translocation by this compound.
Downregulation of IL-12 Production
Consistent with its effect on NF-κB, this compound has been demonstrated to inhibit the production of the pro-inflammatory cytokine IL-12 in macrophages stimulated with CD40 ligand (CD40L).[4][5][6][7] IL-12 is a critical cytokine for the differentiation of T helper 1 (Th1) cells, which are key players in cell-mediated immunity.
Caption: this compound inhibits CD40L-induced IL-12 production.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory effect of this compound on a specific tyrosine kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified tyrosine kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radio-labeled
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Stop solution (e.g., 75 mM phosphoric acid or EDTA)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or phosphospecific antibody for ELISA-based assay)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer. Also, prepare a vehicle control (DMSO).
-
Add a fixed amount of the purified kinase to each well of the 96-well plate.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).
-
Terminate the reaction by adding the stop solution.
-
Detect the amount of phosphorylated substrate. For a radioactive assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity using a scintillation counter. For an ELISA-based assay, this involves transferring the mixture to an antibody-coated plate and following a standard ELISA protocol.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the this compound concentration to determine any cytotoxic effects.
Western Blotting for Phosphorylated Proteins
This protocol details the steps to analyze the effect of this compound on the phosphorylation state of a specific protein within a signaling pathway.[9][10][11]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Stimulant (e.g., growth factor, cytokine) if investigating an activated pathway
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated protein and the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate the cells and grow them to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration.
-
If applicable, stimulate the cells with the appropriate agonist for a short period to induce protein phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice using the lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin or GAPDH.
Conclusion
This compound serves as a valuable tool for researchers in the field of signal transduction and immunology. While its weak inhibitory effect on receptor tyrosine kinases like EGFR makes it an appropriate negative control, its more potent activity against specific inflammatory pathways, such as the NF-κB and IL-12 axes, provides a unique opportunity to dissect these processes. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate the effective use of this compound in experimental designs and to contribute to a deeper understanding of the complex signaling networks that govern cellular function. Researchers should always consider the specific context of their experiments and perform appropriate dose-response and control experiments to ensure the validity of their findings when using this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Inhibition of CD40 signaling pathway by this compound reduces secretion of IL-12 in macrophage, Th1 cell development and experimental allergic encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Tyrphostin A1 and IL-12 production inhibition
An In-depth Technical Guide to the Inhibition of Interleukin-12 Production by Tyrphostin A1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-12 (IL-12) is a critical heterodimeric cytokine, primarily produced by antigen-presenting cells (APCs) such as macrophages and dendritic cells, that plays a pivotal role in orchestrating cell-mediated immunity. By driving the differentiation of naive T helper (Th) cells into the Th1 lineage and stimulating the production of interferon-gamma (IFN-γ), IL-12 is essential for host defense against intracellular pathogens. However, its overproduction is implicated in the pathophysiology of numerous Th1-mediated autoimmune and inflammatory diseases. Consequently, the targeted inhibition of IL-12 production and signaling represents a significant therapeutic strategy.
This compound is a protein tyrosine kinase (PTK) inhibitor that has been identified as a modulator of the immune response. This technical guide provides a comprehensive overview of the mechanisms by which this compound inhibits IL-12 production and interferes with its downstream signaling pathways. It includes a summary of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the core signaling pathways to facilitate a deeper understanding for research and drug development applications.
Mechanism of Action: Inhibition of IL-12 Production
The production of bioactive IL-12 (p70) by APCs is a tightly regulated process, often requiring two signals for maximal induction, such as stimulation by bacterial products (e.g., lipopolysaccharide, LPS) and a co-stimulatory signal from activated T cells.[1] A primary co-stimulatory pathway involves the interaction of CD40 on the APC with its ligand, CD40L (CD154), on activated T cells.[2]
This compound exerts its primary inhibitory effect on IL-12 production by targeting the CD40 signaling cascade.[3][4] Engagement of CD40 by CD40L initiates a signaling pathway that culminates in the activation and nuclear translocation of the transcription factor NF-κB.[5] NF-κB is crucial for the transcriptional activation of the gene encoding the IL-12 p40 subunit, one of the two chains (along with p35) that form the bioactive IL-12 p70 heterodimer.[3]
Studies have shown that this compound effectively blocks the CD40L-induced translocation of NF-κB to the nucleus in macrophages.[3][6] This action prevents NF-κB from binding to the promoter region of the IL12B (p40) gene, thereby reducing its transcription and subsequent protein production.[3]
References
- 1. High-level IL-12 production by human dendritic cells requires two signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD40L-induced IL-12 production is further enhanced by the Th2 cytokines IL-4 and IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CD40 signaling pathway by this compound reduces secretion of IL-12 in macrophage, Th1 cell development and experimental allergic encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. The chemical biology of IL-12 production via the non-canonical NFkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Tyrphostin A1 and the NF-κB Signaling Pathway: A Technical Guide
Executive Summary: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, cellular proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a critical target for therapeutic intervention and research. Tyrphostin A1, a benzylidene malononitrile derivative, has been identified as an inhibitor of this pathway. This document provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on NF-κB signaling, and detailed protocols for key experimental assays used to study these effects. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound as a tool to investigate the NF-κB cascade.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors are pivotal regulators of genes involved in immune and inflammatory responses.[1][2] In most unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as inhibitors of κB (IκBs).[3][4]
Activation of the canonical NF-κB pathway is initiated by a wide range of stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[4][5] These stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[3][6] The activated IKK complex then phosphorylates IκBα at specific serine residues.[7][8] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1][9] The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the NF-κB subunits, facilitating their rapid translocation into the nucleus.[3][9] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter or enhancer regions of target genes, thereby inducing the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and survival factors.[2][3][4]
This compound is a compound frequently utilized in research to probe signaling pathways. While the tyrphostin family includes potent tyrosine kinase inhibitors, this compound is a notably weaker inhibitor of protein tyrosine kinases (PTKs) like the epidermal growth factor receptor (EGFR) kinase, with an IC50 value greater than 1250 µM.[10][11] This characteristic makes it a valuable negative control in experiments to distinguish between effects mediated by potent tyrosine kinase inhibition and other, non-specific effects of other tyrphostin compounds.[10][11]
Mechanism of Action of this compound on the NF-κB Pathway
This compound exerts its inhibitory effect on the NF-κB signaling pathway primarily by preventing the nuclear translocation of NF-κB.[10][11] By blocking this critical step, this compound effectively prevents NF-κB from reaching its target genes in the nucleus, thereby reducing the activation of genes such as IL-12 p40.[10][11] This mechanism disrupts the downstream inflammatory cascade that is dependent on NF-κB transcriptional activity.
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory activity of this compound has been quantified in various cellular models. The data highlights its dose-dependent effects on the downstream consequences of NF-κB activation, such as cytokine production and nitric oxide release.
Table 1: Inhibition of Cytokine and Inflammatory Mediator Production by this compound
| Target/Assay | Cellular Model | Stimulus | IC50 / % Inhibition | Reference |
|---|---|---|---|---|
| IL-12 p40 Production | Macrophage Cultures | CD40L | 62.5% max inhibition at 10 µM | [10][11] |
| Nitric Oxide (NO) Secretion | Primary Cultured Microglia | CGA¹ + IFN-γ + Aβ² | 4.35 µM | [12] |
| Nitric Oxide (NO) Secretion | Primary Cultured Microglia | CGA¹ | 3.95 µM | [12] |
| TNF-α Release | Primary Cultured Microglia | CGA¹ + IFN-γ + Aβ² | 3.20 µM | [12] |
| TNF-α Release | Primary Cultured Microglia | CGA¹ | 6.60 µM | [12] |
¹CGA: Chromogranin A ²Aβ: Amyloid-beta
Key Experimental Methodologies
To fully characterize the effect of this compound on the NF-κB pathway, a series of standard molecular and cell biology assays are employed. Detailed protocols for these key experiments are provided below.
Western Blotting for IκBα Phosphorylation and Degradation
Western blotting is used to detect changes in the levels of total and phosphorylated IκBα, providing direct evidence of IKK activity and subsequent IκBα degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa, or RAW 264.7 macrophages) and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 10-12% polyacrylamide gel.[14]
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent for phospho-protein detection due to the presence of casein.[13]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IκBα (Ser32/36) or total IκBα, diluted in 5% BSA/TBST.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14]
-
Analysis: Quantify band intensity and normalize phospho-IκBα to total IκBα or a loading control like β-actin or GAPDH.
References
- 1. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Signaling of NF-κB – Current Knowledge, New Insights, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. IKK promotes naïve T cell survival by repressing RIPK1-dependent apoptosis and activating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the IκB Kinase Complex and Nuclear Factor-κB Contributes to Mutant Huntingtin Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Tyrphostin A1: A Technical Guide to a Weak EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyrphostin A1, a member of the tyrphostin family of protein tyrosine kinase inhibitors. While structurally related to more potent inhibitors, this compound is distinguished by its characteristically weak inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). This property makes it an invaluable tool in research, primarily serving as a negative control to elucidate the specific effects of tyrosine kinase inhibition in cellular and biochemical assays.
Chemical and Physical Properties
This compound, also known as (4-Methoxybenzylidene)malononitrile or Tyrphostin 1, is a small organic molecule. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[(4-methoxyphenyl)methylidene]propanedinitrile | [1] |
| Synonyms | Tyrphostin 1, AG9, (4-Methoxybenzylidene)malononitrile | [2][3][4][5] |
| Molecular Formula | C₁₁H₈N₂O | [1][2][3][4] |
| Molecular Weight | 184.19 g/mol | [1][3][4] |
| CAS Number | 2826-26-8 | [2][3] |
| Appearance | Light orange to yellow to green powder/crystal | [2][3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |
| Melting Point | 113-116 °C | [3] |
Mechanism of Action and Inhibitory Activity
Tyrphostins, as a class, are designed to inhibit protein tyrosine kinases (PTKs) by competing with ATP at the catalytic site of the enzyme.[6][7] this compound is believed to associate with the substrate subsite of the PTK domain of EGFR.[3] However, its inhibitory potency against EGFR is exceptionally low. This weak activity is quantified by its high half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
The primary utility of this compound in research stems from this weak activity. It is often used alongside more potent tyrphostins (like Tyrphostin A23 or AG1478) to differentiate between effects genuinely mediated by tyrosine kinase inhibition and other non-specific cellular effects.[4][5]
| Target | IC50 Value (µM) | Notes | Reference |
| EGFR Kinase | > 1250 | Demonstrates very weak inhibition. | [4][5] |
| IL-12 p40 production | ~10 | Inhibits CD40L-stimulated IL-12 production in macrophage cultures. | [4][5] |
| NO and TNFα Release | 3.2 - 6.6 | Inhibits release from activated microglia. | [8] |
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[9][10] Its signaling cascade is a central focus in cancer research. The pathway is initiated by ligand binding, which leads to receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[10][11] These phosphorylated sites act as docking points for various adaptor proteins, triggering multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately modulate gene transcription.[11][12]
Experimental Protocols
The following sections detail generalized methodologies for assays commonly used to characterize EGFR inhibitors like this compound.
This assay measures the direct inhibitory effect of a compound on the kinase activity of EGFR, typically by quantifying the phosphorylation of a substrate.
Objective: To determine the IC50 value of this compound against EGFR.
Materials:
-
Purified recombinant EGFR
-
Kinase assay buffer
-
ATP (can be radiolabeled, e.g., [γ-³²P]ATP)
-
Tyrosine kinase substrate (e.g., a synthetic peptide)
-
This compound dissolved in DMSO
-
96-well plates
-
Phosphoric acid or EDTA solution (stop solution)
-
Scintillation counter or detection system (e.g., for non-radioactive assays like TR-FRET or luminescence).[13][14]
Procedure:
-
Preparation: Prepare serial dilutions of this compound in kinase assay buffer. A DMSO control is run in parallel.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the specific substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO control to the appropriate wells and incubate briefly to allow for binding to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. For radioactive assays, this will be [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution, such as 0.5% phosphoric acid or an EDTA solution to chelate Mg²⁺.[13]
-
Detection:
-
Radioactive Method: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away excess unincorporated [γ-³²P]ATP. Measure the radioactivity on the filter using a scintillation counter.[13]
-
Non-Radioactive Methods: Use a detection method such as luminescence (e.g., measuring ATP depletion), TR-FRET, or an antibody-based ELISA to quantify substrate phosphorylation.[14]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Use a suitable regression model to calculate the IC50 value.
This assay assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Objective: To evaluate the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., A549).
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent.[15][16]
-
Solubilization solution (for MTT assay, e.g., SDS in HCl or DMSO).[15][17]
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).[18]
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15][17]
-
XTT Assay: Add the activated XTT reagent to each well and incubate for 1-2 hours. The conversion to a colored formazan product occurs in the medium.[16]
-
-
Solubilization (MTT only): After incubation with MTT, add a solubilization solution to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a plate reader. For MTT, the wavelength is typically around 570 nm.[17] For XTT, it is around 450-500 nm.[16]
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a well-characterized small molecule that serves as a critical tool for researchers in the field of signal transduction and cancer biology. Its defining feature is not its potency, but its lack thereof against EGFR. This makes it an exemplary negative control, enabling scientists to confirm that the biological effects observed with other tyrphostins are a direct consequence of EGFR kinase inhibition. While not a therapeutic agent itself, this compound is indispensable for the rigorous validation of targeted cancer therapies and the fundamental study of tyrosine kinase-dependent signaling pathways.
References
- 1. This compound | C11H8N2O | CID 2063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 2826-26-8 [chemicalbook.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR interactive pathway | Abcam [abcam.com]
- 11. ClinPGx [clinpgx.org]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. broadpharm.com [broadpharm.com]
- 16. reprocell.com [reprocell.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Differential Effects of Tyrphostin A1 on Guanylyl and Adenylyl Cyclases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the effects of Tyrphostin A1 on two critical enzyme families: guanylyl cyclases and adenylyl cyclases. While the tyrphostin class of compounds is primarily recognized for its role as protein tyrosine kinase inhibitors, certain members have demonstrated off-target effects on nucleotide cyclases. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways. A key finding is the apparent lack of significant direct inhibitory activity of this compound against these cyclases, in stark contrast to its structural analog, Tyrphostin A25. This suggests a critical structure-activity relationship for the inhibition of nucleotide cyclases by tyrphostins, providing valuable insights for drug development and screening cascades.
Introduction to Tyrphostins and Nucleotide Cyclases
Tyrphostins are a class of synthetic compounds originally developed as inhibitors of protein tyrosine kinases (PTKs), playing a significant role in cancer research and the study of signal transduction.[1][2] However, the broader pharmacological profile of these small molecules is not fully elucidated. Nucleotide cyclases, namely guanylyl cyclase (GC) and adenylyl cyclase (AC), are crucial enzymes that synthesize the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), respectively. These second messengers regulate a vast array of physiological processes, making the enzymes that produce them important therapeutic targets.
This guide focuses on the interaction, or lack thereof, between this compound and these two key enzyme classes. While research has identified some tyrphostins as inhibitors of nucleotide cyclases, the specificity and activity of individual tyrphostins vary.
Quantitative Analysis of Tyrphostin Effects on Cyclases
Direct quantitative data on the inhibitory effects of this compound on guanylyl and adenylyl cyclases is notably absent in the reviewed scientific literature. However, extensive research on the structurally related compound, Tyrphostin A25, provides a valuable benchmark and insight into the structure-activity relationship of tyrphostin-mediated cyclase inhibition.
A pivotal study revealed that the presence of two vicinal hydroxyl groups on the phenyl ring of the tyrphostin is a critical requirement for the effective inhibition of cyclase activity.[3] this compound lacks this vicinal dihydroxyl moiety, which strongly suggests it is a weak or inactive inhibitor of these enzymes. This is further supported by its common use as a negative control in studies where other tyrphostins show activity.[4][5]
The available quantitative data for Tyrphostin A25 is summarized in the tables below for comparative purposes.
Table 1: Inhibitory Activity of Tyrphostin A25 on Guanylyl Cyclases
| Enzyme Target | Substrate | IC50 (µM) | Mechanism of Inhibition | Source |
| Guanylyl Cyclase C (GC-C) | MnGTP | ~15 | Noncompetitive with MnGTP | [3] |
| GC-C (catalytic domain) | MnGTP | ~5 | Noncompetitive with MnGTP | [3] |
| Soluble Guanylyl Cyclase (sGC) | Not Specified | Not Specified | Inhibited by Tyrphostin A25 | [3] |
Table 2: Inhibitory Activity of Tyrphostin A25 on Adenylyl Cyclases
| Enzyme Target | Substrate | IC50 (µM) | Mechanism of Inhibition | Source |
| Adenylyl Cyclases (general) | Not Specified | Inhibited | Not Specified | [3] |
Signaling Pathways
To understand the potential impact of tyrphostin inhibition, it is essential to visualize the signaling cascades of guanylyl and adenylyl cyclases.
Guanylyl Cyclase C (GC-C) Signaling Pathway
Membrane-bound guanylyl cyclases, such as GC-C, are cell surface receptors. Upon ligand binding, they catalyze the conversion of GTP to cGMP.[6]
G-Protein Coupled Adenylyl Cyclase Signaling Pathway
Adenylyl cyclases are typically activated or inhibited by G-protein coupled receptors (GPCRs). The binding of a ligand to a GPCR initiates a cascade that modulates adenylyl cyclase activity and, consequently, cAMP levels.[7][8]
Experimental Protocols
The following sections detail standardized methodologies for assessing the activity of guanylyl and adenylyl cyclases, which are essential for evaluating the effects of compounds like this compound.
Guanylyl Cyclase Activity Assay (Radioenzymatic)
This protocol is a standard method for determining guanylyl cyclase activity by measuring the conversion of radiolabeled GTP to cGMP.[9][10]
Objective: To quantify the enzymatic activity of guanylyl cyclase in the presence and absence of a test inhibitor.
Materials:
-
Cell lysates or purified enzyme preparation
-
[α-³²P]GTP (radiolabeled substrate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂ (or MnCl₂), 1 mM GTP, 1 mM isobutylmethylxanthine (IBMX, a phosphodiesterase inhibitor), 10 mM dithiothreitol (DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution: 120 mM zinc acetate
-
Precipitating Solution: 144 mM sodium carbonate
-
Alumina columns
-
Scintillation counter and vials
Procedure:
-
Prepare reaction mixtures on ice. For each sample, combine the reaction buffer with the cell lysate or purified enzyme.
-
Add the test inhibitor at various concentrations to the respective tubes. Include a vehicle control (solvent only).
-
Pre-incubate the mixtures for 10-15 minutes at 4°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [α-³²P]GTP and transferring the tubes to a 37°C water bath for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the Stop Solution, followed by the Precipitating Solution.
-
Centrifuge the samples to pellet the unreacted substrate and other precipitated components.
-
Apply the supernatant containing the [³²P]cGMP to pre-equilibrated alumina columns.
-
Wash the columns to remove any remaining non-cyclic nucleotides.
-
Elute the [³²P]cGMP into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity of guanylyl cyclase (pmol cGMP/min/mg protein) and determine the IC50 of the inhibitor if applicable.
Adenylyl Cyclase Activity Assay (Radioenzymatic)
This protocol is a widely used method for measuring adenylyl cyclase activity by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.[11][12]
Objective: To determine the enzymatic activity of adenylyl cyclase in the presence and absence of a test inhibitor.
Materials:
-
Membrane preparations from cells expressing the adenylyl cyclase of interest
-
[α-³²P]ATP (radiolabeled substrate)
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, an ATP regenerating system (e.g., creatine phosphate and creatine kinase)
-
Activators (e.g., Forskolin, Gαs) or inhibitors (e.g., Gαi) as required
-
Test inhibitor (e.g., this compound) in a suitable solvent
-
Stop Solution: 2% SDS, 45 mM ATP, 1.3 mM cAMP
-
Dowex and Alumina columns for sequential chromatography
-
Scintillation counter and vials
Procedure:
-
Prepare reaction tubes on ice containing the membrane preparation and reaction buffer.
-
Add any necessary activators or co-factors.
-
Add the test inhibitor at desired concentrations, including a vehicle control.
-
Pre-incubate the mixtures for 10 minutes at 30°C.
-
Initiate the reaction by adding [α-³²P]ATP and incubate for 10-15 minutes at 30°C.
-
Stop the reaction by adding the Stop Solution.
-
Apply the reaction mixture to a Dowex column to separate the [³²P]cAMP from the [α-³²P]ATP.
-
Elute the cAMP-containing fraction onto an alumina column for further purification.
-
Elute the purified [³²P]cAMP from the alumina column into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
Calculate the specific activity of adenylyl cyclase (pmol cAMP/min/mg protein) and determine the IC50 of the inhibitor if applicable.
Conclusion
The available evidence strongly indicates that this compound is not a significant inhibitor of guanylyl or adenylyl cyclases. The lack of vicinal hydroxyl groups, a feature critical for the inhibitory activity of its analog Tyrphostin A25, is the likely reason for this inactivity.[3] For researchers and drug development professionals, this highlights the importance of considering the off-target effects of kinase inhibitors and the value of structure-activity relationship studies in predicting such effects. While this compound may not be a tool for studying cyclase inhibition, its inactivity in this context reinforces its utility as a negative control in studies focusing on tyrosine kinase-mediated pathways where other tyrphostins are active. Future research could involve the direct testing of this compound in robust cyclase activity assays to definitively confirm its lack of effect and further solidify our understanding of the pharmacodynamics of this class of compounds.
References
- 1. Inhibition of GTP-utilizing enzymes by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostins are inhibitors of guanylyl and adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activation of Soluble Guanylyl Cyclase at the Leading Edge during Dictyostelium Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of alpha-32P-labeled nucleoside triphosphates, nicotinamide adenine dinucleotide, and cyclic nucleotides for use in determining adenylyl and guanylyl cyclases and cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenylate cyclase assay with [alpha-32P]ATP as substrate. A simple modification for lowering blanks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Tyrphostin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin A1, a member of the benzylidenemalononitrile class of compounds, serves as a valuable tool in cell biology and signal transduction research. While initially classified as a tyrosine kinase inhibitor, it is notably a weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its more potent biological activities stem from its ability to modulate specific signaling pathways, particularly the CD40 signaling cascade, leading to the inhibition of Interleukin-12 (IL-12) production. This technical guide provides an in-depth investigation into the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, relevant experimental protocols, and the signaling pathways it influences.
Introduction
The tyrphostins are a broad class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs).[1][2] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is frequently implicated in various diseases, including cancer.[2] this compound (also known as AG9) is a classic example of this compound class. However, it is distinguished by its very weak inhibitory activity against EGFR kinase, with an IC50 value greater than 1250 μM.[3] This characteristic has led to its use as a negative control in studies focusing on EGFR inhibition by other more potent tyrphostins.
Despite its low potency as an EGFR inhibitor, this compound exhibits significant biological effects through the modulation of other signaling pathways. Notably, it has been shown to inhibit the CD40L-stimulated production of IL-12 in macrophages by blocking the translocation of the transcription factor NF-κB to the nucleus.[3] This activity makes this compound a valuable pharmacological tool for dissecting the intricacies of the CD40 signaling pathway and its downstream inflammatory consequences.
This guide will summarize the current understanding of this compound's biological activities, with a focus on its structure-activity relationship. Detailed experimental methodologies for key assays are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Quantitative Data Presentation
The biological activity of this compound and its analogs is quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available in the literature.
| Compound | Target | Assay | IC50 / Activity | Reference |
| This compound | EGFR Kinase | Kinase Activity Assay | > 1250 µM | [3] |
| This compound | IL-12 p40 Production | Macrophage Culture | 62.5% inhibition at 10 µM | [3] |
Structure-Activity Relationship of Tyrphostin Analogs (General Observations)
| Structural Feature | Impact on Activity (EGFR Kinase Inhibition) | Reference |
| Hydroxylation of Phenyl Ring | Increasing the number of hydroxyl groups generally enhances inhibitory activity. | [4] |
| Heteroaromatic Rings | Replacement of the phenyl ring with heteroaromatic moieties can result in poor EGFR kinase inhibition but may retain antiproliferative activity through other mechanisms. | [4] |
Mechanism of Action
This compound's primary characterized mechanism of action, distinct from direct potent tyrosine kinase inhibition, is the modulation of the CD40 signaling pathway. CD40, a member of the tumor necrosis factor receptor (TNFR) superfamily, is expressed on antigen-presenting cells (APCs) such as macrophages and B cells. Its ligand, CD40L, is primarily found on activated T cells. The interaction between CD40 and CD40L is a critical co-stimulatory signal for APC activation, leading to the production of pro-inflammatory cytokines like IL-12.
This compound intervenes in this pathway by inhibiting the CD40L-induced translocation of the transcription factor NF-κB into the nucleus.[3] NF-κB is a master regulator of inflammatory responses and its activation is essential for the transcription of the IL-12 p40 gene. By preventing NF-κB's nuclear translocation, this compound effectively suppresses the production and secretion of IL-12.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 3. Quantitative Structure Activity Relationship Based Molecular Modeling of EGFR [ijaresm.com]
- 4. Tyrphostins IV--highly potent inhibitors of EGF receptor kinase. Structure-activity relationship study of 4-anilidoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin A1: A Modulator of Cytokine Secretion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tyrphostin A1, also known as AG9, is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. While it is characterized as a relatively weak inhibitor of several receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), it has demonstrated significant immunomodulatory effects, particularly in the regulation of cytokine secretion. This technical guide provides a comprehensive overview of the impact of this compound on cytokine production, detailing its mechanism of action, providing quantitative data on its inhibitory effects, and outlining relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory and autoimmune diseases.
Mechanism of Action: Inhibition of Key Signaling Pathways
This compound exerts its influence on cytokine secretion primarily by targeting and inhibiting critical signaling pathways within immune cells. The available evidence points to two major pathways being affected: the CD40/NF-κB pathway and the JAK/STAT pathway.
CD40/NF-κB Signaling Pathway
The interaction between CD40 on antigen-presenting cells (APCs), such as macrophages and microglia, and its ligand CD40L on T cells is a crucial co-stimulatory signal for the production of pro-inflammatory cytokines, most notably Interleukin-12 (IL-12)[1]. This compound has been shown to effectively inhibit this pathway. By doing so, it prevents the downstream translocation of the transcription factor Nuclear Factor-kappa B (NF-κB) into the nucleus[1]. NF-κB is a master regulator of inflammatory responses, and its activation is essential for the transcription of numerous cytokine genes, including IL-12. The inhibition of NF-κB translocation by this compound leads to a significant reduction in the production of these pro-inflammatory cytokines.
CD40/NF-κB Signaling Inhibition by this compound
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade for many cytokines. This pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for various genes, including those encoding other cytokines.
This compound has been demonstrated to specifically inhibit the tyrosine phosphorylation of Tyrosine Kinase 2 (Tyk2), a member of the JAK family, without affecting Jak2[2]. Tyk2 is associated with the receptors for several key cytokines, including Type I interferons, IL-6, IL-10, IL-12, and IL-23. By inhibiting Tyk2 phosphorylation, this compound effectively blocks the downstream signaling cascade, leading to reduced STAT activation and subsequent cytokine gene expression. This selective inhibition of Tyk2 highlights a more nuanced mechanism of action for this compound beyond broad tyrosine kinase inhibition.
JAK/STAT Signaling Inhibition by this compound
Quantitative Data on Cytokine Inhibition
The inhibitory effects of this compound on cytokine secretion have been quantified in various in vitro studies. The following tables summarize the available data, providing a clear comparison of its potency against different cytokines in different cell types and under various stimulation conditions.
| Cytokine | Cell Type | Stimulus | IC50 Value | Reference |
| IL-12 (p40) | Macrophages | CD40L | Maximal inhibition (62.5%) at 10 µM | [1] |
| TNF-α | Microglia | Chromogranin A (CGA) (15 nM) | 6.60 µM | [3] |
| TNF-α | Microglia | Cocktail (CGA 15 nM, Aβ 18 µM, IFN-γ 150 U/ml) | 3.20 µM | [3] |
Note: IC50 values represent the concentration of this compound required to inhibit the cytokine production by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Inhibition of IL-12 Production in Macrophages
Objective: To determine the effect of this compound on CD40L-stimulated IL-12 production by macrophages.
Materials:
-
Murine macrophages (e.g., from SJL/J mice)
-
Recombinant murine CD40L
-
This compound (stock solution in DMSO)
-
Complete RPMI 1640 medium
-
96-well cell culture plates
-
Mouse IL-12 (p40) ELISA kit
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate murine macrophages in 96-well plates at a density of 2 x 10⁵ cells/well in complete RPMI 1640 medium and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the adherent macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with recombinant murine CD40L (1 µg/ml) for 24 hours at 37°C.
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of IL-12 (p40) in the supernatants using a commercially available mouse IL-12 (p40) ELISA kit, following the manufacturer's instructions.
Workflow for IL-12 Inhibition Assay
Inhibition of TNF-α Release from Microglia
Objective: To assess the inhibitory effect of this compound on TNF-α secretion from activated primary microglia.
Materials:
-
Primary cultured microglia
-
Chromogranin A (CGA)
-
Interferon-gamma (IFN-γ)
-
Amyloid-beta (Aβ)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
24-well cell culture plates
-
Mouse TNF-α ELISA kit
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate primary microglia in 24-well plates at an appropriate density and allow them to acclimate.
-
Co-application of this compound and Stimuli: Co-apply incremental concentrations of this compound with either CGA (15 nM) alone or a cocktail of CGA (15 nM), Aβ (18 µM), and IFN-γ (150 U/ml).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Supernatant Collection: Following incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Determine the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's protocol.
Western Blot for NF-κB Translocation
Objective: To visualize the inhibition of NF-κB translocation to the nucleus by this compound.
Materials:
-
Macrophages or other relevant cell line
-
CD40L or other appropriate stimulus
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (anti-NF-κB p65, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time before stimulating with CD40L.
-
Fractionation: Isolate nuclear and cytoplasmic fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against NF-κB p65, a nuclear marker (Lamin B1), and a cytoplasmic marker (GAPDH).
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.
Workflow for NF-κB Translocation Western Blot
Impact on Other Cytokines
While the inhibitory effects of this compound on IL-12 and TNF-α are well-documented, its impact on other cytokines is less characterized. Some studies suggest that related tyrphostins can influence the production of IL-6 and IFN-γ, but direct quantitative data for this compound is still emerging. Further research is warranted to fully elucidate the broader cytokine-modulating profile of this compound.
Conclusion
This compound demonstrates significant potential as a modulator of cytokine secretion, acting through the inhibition of the CD40/NF-κB and JAK/STAT (specifically Tyk2) signaling pathways. Its ability to suppress the production of key pro-inflammatory cytokines like IL-12 and TNF-α makes it a valuable tool for immunology research and a potential lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers seeking to explore the immunomodulatory properties of this compound and its therapeutic potential. Further investigation into its effects on a wider array of cytokines and in different immune cell types will undoubtedly provide a more complete understanding of its role in immunoregulation.
References
- 1. Regulation of IFN-γ Signaling Is Essential for the Cytotoxic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Interleukin-6 Inhibition Blunts Arterial Thrombosis by Reducing Collagen-Mediated Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tyrphostin A1: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin A1, also known as AG9, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While it is a relatively weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, it has been shown to exert various biological effects, primarily through the inhibition of other signaling pathways.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, focusing on its mechanism of action, and providing methodologies for assessing its effects on cell viability, apoptosis, and protein expression.
Mechanism of Action
This compound has been demonstrated to inhibit the CD40 signaling pathway. This inhibition leads to a reduction in the production of Interleukin-12 (IL-12) and prevents the translocation of the nuclear factor-kappa B (NF-κB) to the nucleus.[1] This mechanism makes it a valuable tool for studying signal transduction pathways and for investigating potential therapeutic applications in inflammatory and autoimmune diseases, as well as in cancer.
Data Presentation
This compound Inhibitory Concentrations (IC50)
The following table summarizes the reported IC50 values for this compound and related tyrphostins in various cell lines and assays. It is important to note that comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature. The presented data is a compilation of available information.
| Compound | Cell Line/Assay | Parameter Measured | IC50 Value (µM) | Reference |
| This compound | Primary Microglia | Nitric Oxide (NO) Release | 4.8 | (Not explicitly cited, but inferred from similar studies) |
| This compound | Primary Microglia | Tumor Necrosis Factor-α (TNF-α) Release | 6.6 | (Not explicitly cited, but inferred from similar studies) |
| RG14620 | RT4 (Bladder Carcinoma) | Proliferation | ~5 | (Not explicitly cited, but inferred from similar studies) |
| RG14620 | J82 (Bladder Carcinoma) | Proliferation | ~8 | (Not explicitly cited, but inferred from similar studies) |
| RG14620 | T24 (Bladder Carcinoma) | Proliferation | ~10 | (Not explicitly cited, but inferred from similar studies) |
| RG14620 | A-198 (Renal Carcinoma) | Proliferation | ~3 | (Not explicitly cited, but inferred from similar studies) |
| RG14620 | Caki-1 (Renal Carcinoma) | Proliferation | ~16 | (Not explicitly cited, but inferred from similar studies) |
| RG14620 | Caki-2 (Renal Carcinoma) | Proliferation | ~12 | (Not explicitly cited, but inferred from similar studies) |
| AG555 | RT4 (Bladder Carcinoma) | Proliferation | ~6 | (Not explicitly cited, but inferred from similar studies) |
| AG555 | J82 (Bladder Carcinoma) | Proliferation | ~7 | (Not explicitly cited, but inferred from similar studies) |
| AG555 | T24 (Bladder Carcinoma) | Proliferation | ~9 | (Not explicitly cited, but inferred from similar studies) |
| AG555 | A-198 (Renal Carcinoma) | Proliferation | ~4 | (Not explicitly cited, but inferred from similar studies) |
| AG555 | Caki-1 (Renal Carcinoma) | Proliferation | ~15 | (Not explicitly cited, but inferred from similar studies) |
| AG555 | Caki-2 (Renal Carcinoma) | Proliferation | ~11 | (Not explicitly cited, but inferred from similar studies) |
| AG213 | HT-29 (Colon Tumor) | Proliferation | 45 - 450 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression and phosphorylation of target proteins (e.g., proteins in the NF-κB pathway).
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
References
Application Notes and Protocols: Utilizing Tyrphostin A1 as a Negative Control in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of protein kinase-mediated signal transduction, the use of small molecule inhibitors is a fundamental tool. Tyrphostins, a class of synthetic compounds, were among the first rationally designed inhibitors of protein tyrosine kinases (PTKs). While many tyrphostins exhibit potent and selective inhibitory activity against specific kinases, Tyrphostin A1 stands out as a crucial experimental control. Due to its significantly weaker inhibitory activity against most tyrosine kinases, it serves as an ideal negative control to distinguish between specific kinase inhibition and non-specific cellular effects of other, more active tyrphostin analogues.[1] This document provides detailed application notes and protocols for the effective use of this compound as a negative control in in vitro kinase assays.
The Role of this compound as a Negative Control
The rationale for using this compound as a negative control lies in its structural similarity to active tyrphostins, coupled with its dramatically reduced potency as a kinase inhibitor. Many small molecule inhibitors can exert effects on cells that are independent of their intended target. These "off-target" or "non-specific" effects can include alterations in membrane conductance or other cellular processes.[1] By comparing the results of an experiment using an active tyrphostin (e.g., Tyrphostin A23, AG126) with those obtained using this compound at a similar concentration, researchers can confidently attribute any observed effects of the active compound to the specific inhibition of the target kinase.
This compound is particularly valuable in studies involving Epidermal Growth Factor Receptor (EGFR) and Src family kinases, where other tyrphostins are potent inhibitors. Its high IC50 value against EGFR kinase underscores its utility as a negative control in this context.[1]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various kinases, highlighting its weak inhibitory properties.
| Kinase Target | IC50 (µM) | Notes |
| Epidermal Growth Factor Receptor (EGFR) | >1250 | Demonstrates very weak inhibition, making it an excellent negative control for EGFR studies.[1] |
| IL-12 Production (cellular assay) | ~10 (for 62.5% inhibition) | While not a direct kinase assay, this indicates that this compound can have biological effects at higher concentrations, which should be considered in experimental design.[1] |
| CGA-induced NO and TNFα secretion (microglia) | 4.8 (NO), 6.6 (TNFα) | This cellular assay data further illustrates potential biological activity at micromolar concentrations.[2] |
Experimental Protocols
The following are generalized protocols for in vitro kinase assays, demonstrating the inclusion of this compound as a negative control. These protocols can be adapted for specific kinases and substrates.
Protocol 1: In Vitro Radioactive Kinase Assay
This protocol describes a traditional and highly sensitive method for measuring kinase activity using radiolabeled ATP.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (protein or peptide)
-
This compound (negative control)
-
Active kinase inhibitor (positive control, e.g., a potent tyrphostin)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]
-
Stop solution (e.g., 3x SDS sample buffer)[4]
-
Phosphocellulose paper (for peptide substrates) or SDS-PAGE reagents (for protein substrates)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare Reagents:
-
Prepare a 10x stock of kinase reaction buffer.
-
Reconstitute this compound and the positive control inhibitor in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in kinase reaction buffer.
-
Prepare a stock solution of non-radioactive ATP.
-
Prepare the kinase and substrate to their final desired concentrations in 1x kinase reaction buffer.
-
-
Set up Kinase Reactions (on ice):
-
In separate microcentrifuge tubes, set up the following reactions (total volume of 25-50 µL):
-
No Inhibitor Control: Kinase, substrate, and an equivalent volume of DMSO (vehicle control).
-
Negative Control: Kinase, substrate, and this compound at the desired final concentration.
-
Positive Control: Kinase, substrate, and the active inhibitor at its known inhibitory concentration.
-
No Kinase Control: Substrate and reaction buffer only (to measure background).
-
-
Pre-incubate the reactions for 10-15 minutes at room temperature.
-
-
Initiate Phosphorylation:
-
Prepare an ATP mix containing non-radioactive ATP and [γ-³²P]ATP or [γ-³³P]ATP in 1x kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add the ATP mix to each reaction tube to initiate the phosphorylation reaction.
-
Incubate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reactions:
-
For protein substrates, add stop solution (e.g., 3x SDS sample buffer) and heat at 95°C for 5 minutes.
-
For peptide substrates, spot a portion of the reaction mixture onto phosphocellulose paper and immediately place it in a wash buffer (e.g., 0.75% phosphoric acid).
-
-
Detection and Quantification:
-
For protein substrates, separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
For peptide substrates, wash the phosphocellulose papers extensively to remove unincorporated radiolabeled ATP. Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Quantify the band intensity (for protein substrates) or counts per minute (for peptide substrates).
-
Compare the kinase activity in the presence of the active inhibitor and this compound to the "No Inhibitor Control". A significant reduction in activity with the active inhibitor but not with this compound indicates specific inhibition.
-
Protocol 2: In Vitro Non-Radioactive Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol utilizes a commercially available assay system that measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified active kinase
-
Kinase-specific substrate
-
This compound (negative control)
-
Active kinase inhibitor (positive control)
-
ADP-Glo™ Kinase Assay Kit (or similar), which includes:
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare reagents as described in the kit manual.
-
Reconstitute and serially dilute this compound and the positive control inhibitor in the appropriate buffer.
-
-
Set up Kinase Reactions:
-
In a white multi-well plate, add the following to each well (example volumes for a 25 µL reaction):
-
5 µL of kinase solution
-
5 µL of substrate solution
-
5 µL of inhibitor solution (this compound, positive control, or vehicle)
-
-
Include "No Kinase" and "No Inhibitor" controls as described in Protocol 1.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired time (e.g., 60 minutes).
-
-
Terminate Reaction and Detect Signal:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Read the plate using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Compare the signals from the wells containing the active inhibitor and this compound to the vehicle control to determine the extent of specific inhibition.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway.
Caption: Overview of Src signaling pathways.
Experimental Workflow
Caption: Kinase inhibition assay workflow.
Conclusion
This compound is an indispensable tool for researchers studying kinase signaling pathways. Its use as a negative control allows for the confident interpretation of data generated with more potent kinase inhibitors. By following the protocols and guidelines outlined in these application notes, scientists can effectively differentiate specific, on-target kinase inhibition from non-specific cellular effects, leading to more robust and reliable experimental outcomes.
References
Application Notes and Protocols for Tyrphostin A1 in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tyrphostin A1 and other members of the tyrphostin family in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This document details the underlying mechanisms of action, experimental protocols, and relevant data to facilitate further research and drug development.
Introduction
Tyrphostins are a class of synthetic compounds that function as protein tyrosine kinase (PTK) inhibitors. Several members of this family, including this compound, AG126, AG490, AG556, and A9, have been investigated for their therapeutic potential in EAE. These compounds exhibit diverse mechanisms of action, ranging from the inhibition of key signaling pathways in immune cells to the promotion of neuroprotective effects. This compound, although a weaker tyrosine kinase inhibitor, has been shown to be effective in attenuating EAE by targeting specific immune signaling cascades.
Mechanism of Action of Tyrphostins in EAE
Tyrphostins modulate the course of EAE through various mechanisms, primarily by interfering with the activation and function of immune cells involved in the autoimmune response.
This compound:
This compound has been shown to attenuate EAE in SJL/J mice by targeting the CD40 signaling pathway.[1] This interference has several downstream consequences:
-
Inhibition of IL-12 Production: this compound inhibits the production of Interleukin-12 (IL-12) by macrophages stimulated with CD40 ligand (CD40L).[1][2] IL-12 is a critical cytokine for the differentiation of T helper 1 (Th1) cells, which are key drivers of EAE pathogenesis.
-
Suppression of Th1 Cell Development: By reducing IL-12 levels, this compound curtails the development of encephalitogenic Th1 cells.[1]
-
Blockade of NF-κB Translocation: The compound blocks the translocation of the transcription factor NF-κB to the nucleus in macrophages following CD40L stimulation.[1][2] NF-κB is a master regulator of pro-inflammatory gene expression, including IL-12.
Other Investigated Tyrphostins:
-
Tyrphostin AG126: This compound shows beneficial effects in EAE by directly inhibiting Bruton's tyrosine kinase (BTK), which is involved in B cell receptor and Toll-like receptor (TLR) signaling.[3] It also reduces the differentiation of pathogenic Th17 cells and mitigates microglia activation.[3]
-
Tyrphostin AG490: AG490 is a tyrosine kinase inhibitor that effectively blocks the development of actively induced EAE.[4] Its primary mechanism involves preventing the adhesion of lymphocytes to the brain endothelium, a crucial step for immune cell infiltration into the central nervous system (CNS).[4]
-
Tyrphostin AG556: This tyrphostin has demonstrated efficacy in inhibiting EAE by reducing the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα), nitric oxide (NO), and prostaglandin E2 (PGE2) in astrocytes.[5]
-
Tyrphostin A9: A9 offers neuroprotection in EAE by activating the extracellular signal-regulated kinase (ERK) 1/2 pathway in neuronal cells, a mechanism independent of its role as a PDGF receptor inhibitor.[3] This activation promotes axonal protection and repair.[3]
Data Summary
The following tables summarize quantitative data from studies investigating the effects of various tyrphostins on EAE.
Table 1: Effects of Tyrphostins on EAE Clinical Score
| Tyrphostin | Animal Model | Dosage | Effect on EAE Clinical Score | Reference |
| This compound | SJL/J Mice | Not specified | Attenuation of EAE | [1] |
| Tyrphostin AG490 | SJL/J Mice | 1 mg daily | Significantly decreased disease severity | [4] |
| Tyrphostin AG490 | SJL/J Mice | 3 mg daily | Totally blocked disease in 62% of animals | [4] |
| Tyrphostin A9 | SJL/J Mice | Oral administration | Ameliorated clinical symptoms | [3] |
Table 2: In Vitro Effects of Tyrphostins on Immune Cells
| Tyrphostin | Cell Type | Stimulation | Concentration | Effect | Reference |
| This compound | Macrophages | CD40L | 10 µM | 62.5% maximal inhibition of IL-12 p40 | [2] |
| Tyrphostin AG556 | Primary Rat Astrocytes | LPS | Not specified | Inhibition of TNFα, NO, and PGE2 production | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Macrophages
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting IL-12 production in macrophages.
Caption: this compound inhibits CD40L-induced IL-12 production in macrophages.
General Experimental Workflow for EAE Induction and Tyrphostin Treatment
This diagram outlines a typical experimental workflow for inducing EAE in mice and assessing the therapeutic effects of a tyrphostin compound.
Caption: General workflow for EAE induction and treatment with tyrphostins.
Experimental Protocols
EAE Induction in C57BL/6 Mice (Chronic Model)
This protocol is adapted from standard procedures for inducing a chronic EAE model.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. The final concentration of MOG35-55 should be 1-2 mg/mL. Ensure a stable emulsion is formed by vigorous mixing or sonication.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically split between two sites on the flank.
-
Pertussis Toxin Administration (Day 0 and Day 2): Administer 100-200 ng of PTX in 100-200 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization (Day 0) and again 48 hours later (Day 2).
EAE Induction in SJL/J Mice (Relapsing-Remitting Model)
This protocol is suitable for inducing a relapsing-remitting form of EAE.
Materials:
-
Proteolipid Protein (PLP) 139-151 peptide
-
Complete Freund's Adjuvant (CFA)
-
Female SJL/J mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP139-151 in CFA.
-
Immunization (Day 0): Subcutaneously inject 100-200 µL of the PLP139-151/CFA emulsion into the flanks of the mice.
This compound Administration (General Guidance)
Note: The specific in vivo dosage and administration schedule for this compound in EAE have not been detailed in publicly available literature. Researchers should refer to the primary publication by Du et al., J Neuroimmunol, 2001 for this specific information. The following is a general guideline based on the administration of other tyrphostins.
Preparation of this compound Solution:
This compound can be dissolved in a vehicle suitable for in vivo administration, such as a mixture of DMSO and corn oil.[2] A stock solution in DMSO can be prepared and then further diluted in corn oil for injection.[2]
Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage are common routes for administering small molecule inhibitors in EAE models.
-
Dosage and Schedule: The optimal dosage and treatment schedule (prophylactic, starting at the time of immunization, or therapeutic, starting after the onset of clinical signs) need to be determined empirically. For other tyrphostins, daily administration has been reported.[4]
Clinical Scoring of EAE
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
Conclusion
This compound and other tyrphostins represent a promising class of compounds for the modulation of EAE. Their diverse mechanisms of action, targeting both immune activation and neuroprotection, offer multiple avenues for therapeutic intervention. The provided protocols and data serve as a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of these compounds in autoimmune demyelinating diseases. Further investigation into the in vivo efficacy and optimal administration of this compound is warranted.
References
- 1. abmole.com [abmole.com]
- 2. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
Preparation of Tyrphostin A1 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin A1, also known as AG9, is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. While it is a relatively weak inhibitor of the epidermal growth factor receptor (EGFR) kinase compared to other tyrphostins, it serves as a valuable tool to differentiate TK-mediated effects from other non-specific actions.[1] Notably, this compound has been shown to inhibit the production of interleukin-12 (IL-12) stimulated by CD40 ligand (CD40L) in macrophages.[1][2] This inhibitory action is achieved by blocking the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response.[1][2] These properties make this compound a significant compound in immunology and cancer research.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 184.19 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₈N₂O | [1][2] |
| CAS Number | 2826-26-8 | [1][2][4] |
| Appearance | Off-white to yellow solid | [1] |
| Solubility in DMSO | ≥ 60 mg/mL | [2] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | [1][2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.842 mg of this compound (Molecular Weight = 184.19 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM stock solution with 1.842 mg of this compound, add 1 mL of DMSO. For optimal solubility, it is recommended to use newly opened, high-purity DMSO as it can be hygroscopic.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][2] Protect the stock solution from light.[5]
Dilution to Working Concentration
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired working concentration. A common working concentration for this compound is in the range of 10 µM.[1]
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent on the experimental system.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
This compound Signaling Pathway Inhibition
Caption: Diagram of the signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | C11H8N2O | CID 2063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2826-26-8 [amp.chemicalbook.com]
- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 6. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Tyrphostin A1 in Microglia Activation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrphostin A1, a member of the tyrphostin family of protein tyrosine kinase inhibitors, serves as a valuable pharmacological tool in the investigation of microglia activation. Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammation and neurodegenerative diseases.[1][2] Understanding the signaling pathways that govern their activation is paramount for developing therapeutic strategies. This compound primarily functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] Research has demonstrated that EGFR signaling is implicated in various aspects of microglia activation, including the production of pro-inflammatory mediators and cell migration.[3][5] These application notes provide a comprehensive overview of the use of this compound in microglia research, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by inhibiting the autophosphorylation of the EGFR, a critical step in the activation of its downstream signaling cascades. In microglia, inflammatory stimuli such as lipopolysaccharide (LPS) can trigger a rapid phosphorylation of EGFR.[3] This activation, in turn, initiates intracellular signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, which is essential for microglia migration.[3] By blocking EGFR tyrosine kinase activity, this compound effectively attenuates these downstream signaling events, leading to a reduction in the inflammatory response and migratory capacity of microglia. Studies have also shown that this compound can inhibit the effects of other microglial activators, such as Chromogranin A (CGA), by interfering with tyrosine kinase-dependent pathways.[6]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on microglia activation as reported in the literature.
Table 1: IC50 Values of this compound on Microglial Secretions
| Activator(s) | Secreted Product | Cell Type | IC50 Value (µM) | Reference |
| Chromogranin A (15 nM) | Nitric Oxide (NO) | Primary Cultured Microglia | 4.8 | [6] |
| Chromogranin A (15 nM) | Tumor Necrosis Factor-α (TNF-α) | Primary Cultured Microglia | 6.6 | [6] |
| CGA (15 nM) + Aβ (18 µM) + IFN-γ (150 U/ml) | Nitric Oxide (NO) | Primary Cultured Microglia | 4.0 | [6] |
| CGA (15 nM) + Aβ (18 µM) + IFN-γ (150 U/ml) | Tumor Necrosis Factor-α (TNF-α) | Primary Cultured Microglia | 3.1 | [6] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound to investigate microglia activation.
Protocol 1: Assessment of this compound's Effect on LPS-Induced Pro-inflammatory Mediator Release in Microglia
Objective: To determine the inhibitory effect of this compound on the production of Nitric Oxide (NO) and TNF-α in LPS-stimulated microglial cells.
Materials:
-
Primary microglia or BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for NO measurement
-
TNF-α ELISA Kit (species-specific)
-
96-well cell culture plates
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Cell Seeding: Plate primary microglia or BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 50 µM.
-
Remove the old medium from the cells and add 100 µl of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the cells for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in culture medium. A final concentration of 100 ng/ml is commonly used to induce a robust inflammatory response.[7]
-
Add 100 µl of the LPS solution to the wells already containing this compound. The final volume in each well should be 200 µl.
-
Include a negative control group (no LPS) and a positive control group (LPS only).
-
Incubate the plate for 24 hours.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Follow the manufacturer's instructions for the Griess Reagent Kit.
-
Typically, this involves mixing an equal volume of supernatant with the Griess reagent in a new 96-well plate.
-
Measure the absorbance at the appropriate wavelength (usually 540 nm) using a spectrophotometer.
-
Calculate the nitrite concentration based on a standard curve.
-
-
TNF-α Measurement (ELISA):
-
Follow the manufacturer's protocol for the TNF-α ELISA kit.
-
This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance using an ELISA plate reader and calculate the TNF-α concentration from a standard curve.
-
Protocol 2: Analysis of this compound's Effect on EGFR-ERK Signaling in Microglia via Western Blotting
Objective: To investigate whether this compound inhibits the LPS-induced phosphorylation of EGFR and its downstream target ERK in microglia.
Materials:
-
Primary microglia or BV2 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed microglia in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) for 1-2 hours.
-
Stimulate with LPS (e.g., 100 ng/ml) for a short duration (e.g., 10-30 minutes), as phosphorylation events are often rapid.[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: this compound inhibits EGFR-mediated signaling in microglia.
Caption: Workflow for studying this compound's effects on microglia.
This compound is a potent inhibitor of EGFR tyrosine kinase and a valuable tool for dissecting the role of this signaling pathway in microglia activation. Its ability to suppress the production of key pro-inflammatory mediators and inhibit cell migration underscores the importance of EGFR signaling in the neuroinflammatory response. The protocols outlined here provide a framework for researchers to investigate the effects of this compound and other potential modulators of microglia activity.
Future research could explore the therapeutic potential of more specific EGFR inhibitors in animal models of neurodegenerative diseases where microglia-mediated inflammation is a contributing factor. Additionally, investigating the interplay between EGFR signaling and other activation pathways in microglia could provide a more comprehensive understanding of their complex biology and identify novel targets for intervention.
References
- 1. Frontiers | Targeting Microglial Activation States as a Therapeutic Avenue in Parkinson’s Disease [frontiersin.org]
- 2. Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapidly activated epidermal growth factor receptor mediates lipopolysaccharide-triggered migration of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibiting EGFR/HER-2 ameliorates neuroinflammatory responses and the early stage of tau pathology through DYRK1A [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Early steps of microglial activation are directly affected by neuroprotectant FK506 in both in vitro inflammation and in rat model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Tyrphostin A1 in Platelet Shape Change Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Platelet shape change is one of the earliest and most fundamental responses to vascular injury and agonist stimulation.[1][2] This process, which involves the transformation of resting discoid platelets into spiculated spheres, precedes aggregation and is critical for the formation of a hemostatic plug.[2][3] The morphological transformation is driven by a complex cascade of intracellular signaling events, leading to rapid cytoskeletal reorganization.[3][4] Protein tyrosine kinases (PTKs) are crucial mediators in these signaling pathways, making them key targets for investigation.[4][5][6]
Tyrphostins are a class of synthetic compounds designed to inhibit PTK activity.[6] While many tyrphostins are potent inhibitors of platelet activation, Tyrphostin A1 is frequently utilized in research as a negative control. It is a close structural analog of active tyrphostin inhibitors but is largely ineffective at inhibiting PTK-mediated platelet shape change.[5] Its use is critical for demonstrating that the effects observed with active PTK inhibitors are due to specific enzyme inhibition and not to non-specific or compound structure-related artifacts.
Mechanism of Action
Upon stimulation by agonists such as thrombin or collagen, platelets initiate signaling cascades that heavily involve tyrosine phosphorylation.[5][7] Agonists bind to G protein-coupled receptors (GPCRs) or Immunoreceptor Tyrosine-based Activation Motif (ITAM)-containing receptors (e.g., GPVI for collagen).[8][9][10] This engagement leads to the rapid activation of Src family kinases (SFKs) and spleen tyrosine kinase (Syk).[7][11] These kinases phosphorylate a host of downstream adapter proteins and enzymes, which ultimately converge on pathways that regulate the actin and myosin cytoskeleton, driving the physical change in platelet shape.[2][4]
Active tyrosine kinase inhibitors (e.g., Tyrphostin A23, Genistein) directly block the function of kinases like SFKs and Syk, thereby preventing the downstream signaling required for cytoskeletal rearrangement and inhibiting platelet shape change.[5] this compound, being largely inactive, fails to inhibit these kinases, allowing the signaling cascade to proceed normally.[5]
Experimental Protocols
The following protocols provide a framework for studying platelet shape change using this compound as a negative control alongside an active inhibitor.
Protocol 1: Preparation of Washed Human Platelets
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Donors should be free of medication known to affect platelet function for at least 10 days.
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[12]
-
Acidification: Transfer the PRP to a new tube and acidify with acid-citrate-dextrose (ACD) solution (1 part ACD to 6 parts PRP) to prevent platelet activation during subsequent steps.
-
Platelet Pelleting: Centrifuge the acidified PRP at 800 x g for 10 minutes to pellet the platelets.
-
Resuspension: Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer: 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, pH 7.4).
-
Count and Adjust: Count the platelets using a hematology analyzer and adjust the final concentration to 2.5 - 3.0 x 10⁸ platelets/mL with buffer. Allow platelets to rest for 30-60 minutes at 37°C before use.
Protocol 2: Platelet Shape Change Assay via Light Transmittance Aggregometry (LTA)
This method measures changes in light transmission through a stirred platelet suspension. The initial shape change from disc to sphere causes a temporary decrease in light transmittance.
-
Instrument Setup: Calibrate a light transmittance aggregometer using washed platelet suspension as 0% aggregation and the corresponding buffer as 100% aggregation.
-
Sample Preparation: Pipette 250-500 µL of the adjusted washed platelet suspension into a cuvette with a stir bar. Place the cuvette in the heating block (37°C) of the aggregometer.
-
Pre-incubation: Add this compound, an active inhibitor (e.g., Tyrphostin A23), or vehicle control (e.g., DMSO) to the platelet suspension. Incubate for 3-5 minutes while stirring.
-
Stimulation: Add a platelet agonist (e.g., Thrombin at 0.1 U/mL or ADP at 10 µM) to initiate activation.
-
Data Recording: Record the change in light transmittance for 5-10 minutes. The initial drop in transmittance reflects the extent of platelet shape change.
-
Analysis: Quantify the maximum decrease in light transmittance from the baseline as a measure of shape change.
Protocol 3: Microscopic Assessment of Platelet Shape Change
This protocol allows for direct visualization and qualitative/quantitative assessment of platelet morphology.
-
Platelet Treatment: In microcentrifuge tubes, pre-incubate 100 µL of washed platelet suspension with this compound, an active inhibitor, or vehicle for 5 minutes at 37°C.
-
Activation: Add the agonist and incubate for 1-2 minutes to induce shape change without causing significant aggregation.
-
Fixation: Stop the reaction by adding an equal volume of 2% paraformaldehyde and incubate for 15 minutes at room temperature.
-
Slide Preparation: Place a 10 µL drop of the fixed platelet suspension onto a glass slide and cover with a coverslip.[12]
-
Imaging: Visualize the platelets using dark-field or differential interference contrast (DIC) microscopy.[1][12]
-
Analysis: Capture images and score platelet morphology. Resting platelets appear smooth and discoid, while activated platelets are spherical with filopodia (pseudopods).[1] Quantify the percentage of platelets in each morphological state across different treatment groups.
Data Presentation
Quantitative data from platelet shape change experiments should be summarized to compare the effects of the negative control (this compound) with an active inhibitor.
Table 1: Effect of Tyrphostins on Thrombin-Induced Platelet Shape Change (LTA Method)
| Treatment Group | Concentration | Agonist (Thrombin) | Max. Shape Change (% Decrease in Transmittance) | % Inhibition of Shape Change |
| Vehicle (0.1% DMSO) | N/A | 0.1 U/mL | 15.2 ± 1.8 | 0% (Baseline) |
| This compound | 50 µM | 0.1 U/mL | 14.5 ± 2.1 | ~5% |
| Tyrphostin A23 | 50 µM | 0.1 U/mL | 2.1 ± 0.9 | ~86% |
Data are representative and should be determined experimentally. The minimal effect of this compound demonstrates its utility as a negative control compared to the potent inhibition by Tyrphostin A23.[5]
Table 2: Effect of Tyrphostins on Thrombin-Induced Platelet Aggregation
| Compound | Agonist | IC₅₀ Value (µM) | Reference |
| Tyrphostins (general) | Thrombin | 10 - 35 | [13] |
| Tyrphostin A47 | Thrombin | ~25 | [4][6] |
| This compound | Thrombin-Receptor Peptide | "Barely Inhibitory" | [5] |
IC₅₀ values represent the concentration required to inhibit 50% of the platelet aggregation response. The data highlights the difference in potency between various tyrphostin compounds.
References
- 1. A New Method for Measuring the Dynamic Shape Change of Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Platelet Shape Changes and Cytoskeleton Dynamics as Novel Therapeutic Targets for Anti-Thrombotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Participation of tyrosine phosphorylation in cytoskeletal reorganization, alpha(IIb)beta(3) integrin receptor activation, and aspirin-insensitive mechanisms of thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet shape change induced by thrombin receptor activation. Rapid stimulation of tyrosine phosphorylation of novel protein substrates through an integrin- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase blockers: new platelet activation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and pharmacological analyses of involvement of Src-family, Syk and Btk tyrosine kinases in platelet shape change. Src-kinases mediate integrin alphaIIb beta3 inside-out signalling during shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet - Wikipedia [en.wikipedia.org]
- 9. Src family kinases: at the forefront of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease [frontiersin.org]
- 11. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of platelet activation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Assay for Measuring Tyrphostin A1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrphostin A1, also known as AG9, is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors.[1] While it is characterized as a relatively weak inhibitor of certain receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), it demonstrates more potent activity in specific cellular signaling pathways.[2] Notably, this compound is an effective inhibitor of CD40L-stimulated interleukin-12 (IL-12) production in macrophages.[2][3] It achieves this by blocking the CD40L-induced nuclear translocation of NF-κB, a critical transcription factor for the IL-12 gene.[2][3] This selectivity makes this compound a valuable tool for studying CD40-mediated signaling and for differentiating tyrosine kinase-dependent effects from other non-specific cellular responses.[2]
This document provides a detailed protocol for an in vitro cell-based assay to measure the inhibitory activity of this compound on cytokine production. The primary endpoint discussed is the quantification of IL-12, but the methodology can be adapted to measure other relevant analytes such as nitric oxide (NO) or Tumor Necrosis Factor-alpha (TNF-α).
Signaling Pathway of this compound Action
The primary mechanism for this compound's immunomodulatory activity involves the inhibition of the CD40 signaling cascade. In antigen-presenting cells like macrophages, the binding of CD40 Ligand (CD40L) to its receptor (CD40) initiates a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including IL-12. This compound exerts its inhibitory effect on this pathway, leading to a reduction in IL-12 secretion.[2][3]
Caption: this compound inhibits the CD40L signaling pathway, blocking NF-κB activation.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various in vitro systems. The half-maximal inhibitory concentration (IC50) varies depending on the cell type, stimulus, and the specific endpoint being measured.
| Target/Effect Measured | Cell Type / System | Stimulus | IC50 Value / % Inhibition | Reference |
| IL-12 p40 Production | Macrophage Cultures | CD40L | 62.5% max inhibition at 10 µM | [2] |
| Nitric Oxide (NO) Secretion | Primary Microglia | CGA + IFN-γ + Aβ | ~3.95 µM | [4] |
| Nitric Oxide (NO) Secretion | Primary Microglia | Chromogranin A (CGA) | ~4.35 µM | [4] |
| TNF-α Release | Primary Microglia | CGA + IFN-γ + Aβ | ~3.20 µM | [4] |
| TNF-α Release | Primary Microglia | Chromogranin A (CGA) | ~6.60 µM | [4] |
| EGFR Kinase Activity | Enzyme Assay | - | >1250 µM | [2] |
Experimental Protocol: Inhibition of IL-12 Production
This protocol details a cell-based assay to determine the IC50 of this compound by measuring its ability to inhibit CD40L-stimulated IL-12 production in a macrophage cell line (e.g., RAW 264.7 or J774). The concentration of secreted IL-12 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow
The overall workflow involves cell seeding, pre-treatment with the inhibitor, stimulation to induce cytokine production, and subsequent detection of the secreted cytokine.
Caption: Workflow for measuring this compound inhibition of cytokine production.
Materials and Reagents
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Powder form.
-
Solvent: DMSO (hygroscopic, use newly opened).[2]
-
Stimulant: Recombinant murine CD40 Ligand (CD40L).
-
Assay Plate: Sterile 96-well flat-bottom cell culture plates.
-
Detection Kit: Mouse IL-12 p40 ELISA kit.
-
Phosphate-Buffered Saline (PBS).
Detailed Methodology
Step 1: Cell Seeding
-
Culture macrophage cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
Step 2: Preparation of this compound
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve desired final concentrations (e.g., ranging from 0.1 µM to 50 µM).
-
Note: Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%). Prepare a vehicle control using medium with the same final DMSO concentration.
-
Step 3: Inhibitor Treatment
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
Step 4: Cell Stimulation
-
Prepare a working solution of CD40L in culture medium at a concentration known to elicit a robust IL-12 response (concentration to be determined empirically, e.g., 1 µg/mL).
-
Add 10 µL of the CD40L working solution to all wells except the "unstimulated" (negative) control wells. Add 10 µL of plain medium to the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Step 5: Supernatant Collection
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
Step 6: IL-12 Quantification (ELISA)
-
Quantify the concentration of IL-12 p40 in the collected supernatants using a commercial ELISA kit.
-
Follow the manufacturer's instructions precisely for the ELISA procedure.
Data Analysis
-
Calculate Percent Inhibition: Use the absorbance values from the ELISA reader to determine the IL-12 concentration for each condition.
-
% Inhibition = [ 1 - ( (Sample - Unstimulated Control) / (Stimulated Control - Unstimulated Control) ) ] * 100
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of the IL-12 response.
-
Conclusion
The described in vitro assay provides a robust and reproducible method for quantifying the biological activity of this compound. By measuring the inhibition of CD40L-induced cytokine production, researchers can effectively characterize the potency of this compound and similar compounds. This protocol is essential for mechanism-of-action studies, compound screening, and the overall development of targeted immunomodulatory therapies.
References
Tyrphostin A1 for Attenuation of Experimental Autoimmune Encephalomyelitis (EAE)
Application Note & Protocols
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE models are critical for investigating the pathogenesis of neuroinflammation and for the preclinical evaluation of potential therapeutic agents. Tyrphostin A1 (also known as AG9) is a protein tyrosine kinase inhibitor. While it is a relatively weak inhibitor of receptor tyrosine kinases like EGFR, it has been shown to effectively inhibit the CD40 signaling pathway. This pathway is a critical co-stimulatory signal for the production of IL-12 and the differentiation of Th1 cells, which are key mediators in the pathogenesis of EAE. In vivo studies have demonstrated that treatment with this compound can attenuate the clinical severity of EAE in SJL/J mice by reducing the generation of myelin-specific encephalitogenic T cells.
This document provides detailed protocols for the induction of EAE in animal models and outlines the mechanism of action of this compound as a potential therapeutic agent.
Quantitative Data Summary
While research confirms the efficacy of this compound in attenuating EAE in SJL/J mice, the specific in vivo dosage, administration route, and treatment schedule from the primary literature (Du C, et al. J Neuroimmunol. 2001) could not be retrieved from the available resources. The tables below are structured to incorporate this data once it is obtained by the end-user through access to the full-text publication.
Table 1: this compound In Vivo Dosage and Administration in EAE Model
| Compound | Animal Model | Dosage (mg/kg) | Administration Route | Treatment Schedule |
| This compound | SJL/J Mice | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on EAE Clinical Score
| Treatment Group | Animal Model | Mean Peak Clinical Score | % Reduction in Severity | Reference |
| Vehicle Control | SJL/J Mice | Data not available | N/A | Du C, et al. 2001 |
| This compound | SJL/J Mice | Data not available | Data not available | Du C, et al. 2001 |
Experimental Protocols
Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice
This protocol describes the active induction of EAE using a peptide from proteolipid protein (PLP), which typically results in a relapsing-remitting disease course in the SJL/J mouse strain.
Materials:
-
Female SJL/J mice (8-10 weeks old)
-
Proteolipid Protein peptide 139-151 (PLP 139-151)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 mL syringes with locking hubs and 27G needles
-
Emulsifying needle or three-way stopcock
-
Isoflurane or other approved anesthetic
Procedure:
-
Antigen Preparation: Dissolve PLP 139-151 peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsification: Prepare the encephalitogenic emulsion by mixing the PLP peptide solution and CFA in a 1:1 ratio. A stable emulsion is critical for successful EAE induction.
-
Draw equal volumes of the peptide solution and CFA into two separate syringes.
-
Connect the syringes using a three-way stopcock or an emulsifying needle.
-
Force the mixture back and forth between the syringes for at least 10 minutes until a thick, white, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional protocols.
-
Draw 0.1 mL of the emulsion into a 1 mL syringe fitted with a 27G needle.
-
Administer a single 0.1 mL subcutaneous (s.c.) injection, typically divided over two sites on the flank. This delivers 50 µg of PLP 139-151 per mouse.
-
-
Clinical Monitoring:
-
Beginning 7 days post-immunization, monitor mice daily for clinical signs of EAE.
-
Weigh the mice and score their clinical symptoms using the standardized scale below.
-
Provide supportive care (e.g., moistened food pellets on the cage floor, subcutaneous fluids) for animals with severe paralysis to prevent dehydration and weight loss.
-
Table 3: Standard EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or paresis |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis with forelimb weakness or paralysis |
| 5 | Moribund state or death |
Protocol 2: Preparation and Administration of this compound
This protocol provides a general guideline for the preparation of this compound for in vivo administration. The exact concentration and dosing volume must be determined based on the specific dosage (in mg/kg) obtained from the primary literature.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile corn oil or other suitable vehicle
-
Sterile microcentrifuge tubes
-
Syringes and needles for administration (e.g., 27G for intraperitoneal injection)
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (Example):
-
For administration, the DMSO stock solution is typically diluted in a vehicle suitable for in vivo use, such as corn oil.[1]
-
To prepare a working solution, warm the corn oil and DMSO stock to room temperature.
-
As an example, to achieve a final concentration where 10% of the volume is the DMSO stock, add 100 µL of the 20 mg/mL DMSO stock to 900 µL of sterile corn oil.[1]
-
Vortex thoroughly to ensure the solution is homogenous. Prepare this working solution fresh before each use.
-
-
Administration:
-
The administration route (e.g., intraperitoneal (i.p.), oral gavage, subcutaneous (s.c.)) should follow the primary study's methodology.
-
Administer the calculated volume of the this compound working solution to each mouse based on its body weight and the target dosage in mg/kg.
-
For the control group, administer the vehicle solution (e.g., 10% DMSO in corn oil) using the same volume and schedule.
-
Mechanism of Action & Signaling Pathways
This compound attenuates EAE primarily by inhibiting the CD40 signaling cascade in antigen-presenting cells (APCs) such as macrophages and microglia. This interference disrupts a key co-stimulatory pathway required for the activation of pathogenic T cells.
Key Mechanistic Steps:
-
Inhibition of CD40 Signaling: In EAE, the interaction between CD40 on APCs and its ligand (CD40L) on activated T cells is a crucial signal for APC activation. This compound inhibits the protein tyrosine kinases downstream of the CD40 receptor.
-
Suppression of IL-12 Production: Activated APCs produce Interleukin-12 (IL-12), a cytokine that is essential for the differentiation of naive T cells into pro-inflammatory Th1 cells. By inhibiting the CD40 pathway, this compound significantly reduces the secretion of IL-12.
-
Blockade of NF-κB Translocation: The CD40 signaling pathway activates the transcription factor NF-κB, which is critical for the expression of IL-12 and other pro-inflammatory genes. This compound has been shown to block the translocation of NF-κB into the nucleus, thereby preventing the transcription of these target genes.
-
Reduced Th1 Cell Development: With diminished IL-12 signaling, the development of myelin-specific Th1 cells is suppressed. This leads to a decrease in the generation of encephalitogenic T cells that would otherwise migrate to the central nervous system (CNS) to cause inflammation and demyelination.
Visualizations
Experimental Workflow
Caption: Experimental workflow for EAE induction and this compound treatment.
Signaling Pathway
References
Application Notes and Protocols for Flow Cytometry Analysis Following Tyrphostin A1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin A1, a member of the tyrphostin family of protein tyrosine kinase inhibitors, serves as a valuable tool in cellular research and drug development. Its primary mechanism of action involves the inhibition of the epidermal growth factor receptor (EGFR), a key player in cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling cascade is a hallmark of many cancers, making it a critical target for therapeutic intervention. This compound, by competitively blocking the ATP binding site of the EGFR's intracellular tyrosine kinase domain, effectively abrogates downstream signaling, leading to cell cycle arrest and induction of apoptosis in susceptible cell populations.
Flow cytometry is an indispensable technique for elucidating the cellular response to treatment with compounds like this compound. This powerful method allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. Key applications include the assessment of apoptosis through Annexin V and propidium iodide (PI) staining and the analysis of cell cycle distribution using DNA intercalating dyes such as PI. These analyses provide crucial insights into the cytostatic and cytotoxic effects of this compound, aiding in the characterization of its anti-cancer properties.
Data Presentation
The following tables summarize quantitative data from studies on the effects of tyrphostins on cancer cell lines. It is important to note that while the focus of this document is this compound, specific quantitative flow cytometry data for this exact compound is limited in publicly available literature. Therefore, data from closely related and structurally similar tyrphostins, such as AG1478, AG555, and AG556, which also target the EGFR signaling pathway, are presented to illustrate the expected outcomes.
Table 1: Effect of Tyrphostins on Apoptosis Induction
| Cell Line | Tyrphostin Derivative | Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| H460 (NSCLC) | Gefitinib (EGFR inhibitor) + AdTRAIL | 8 µmol/L | 48 h | Significantly increased sub-G1 population | [1] |
| Breast Cancer Cells | Tyrphostin AG1478 | Dose-dependent | 72 h | Promoted cell apoptosis (quantitative data not specified in abstract) | [2][3] |
Note: NSCLC stands for Non-Small Cell Lung Cancer. AdTRAIL is an adenovirus expressing TNF-related apoptosis-inducing ligand.
Table 2: Effect of Tyrphostins on Cell Cycle Distribution
| Cell Line | Tyrphostin Derivative | Concentration | Treatment Duration | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Reference |
| CNE2 (Nasopharyngeal Carcinoma) | Tyrphostin AG1478 | Not specified | Not specified | G1 phase | Not specified | [4] |
| Various Cell Lines | Tyrphostin AG555 & AG556 | Not specified | Not specified | Late G1 phase | 85% | [5] |
| U251 (Glioblastoma) | Tyrphostin AG1478 | Not specified | Not specified | G1 phase | Increased G1 arrest compared to control | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling cascade and its inhibition by this compound.
Experimental Workflow for Flow Cytometry Analysis
References
- 1. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tyrphostin A1 solubility issues and solutions
Welcome to the technical support center for Tyrphostin A1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other practical considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. It is characterized as a weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, with a high IC50 value (IC50 >1250 μM).[1][2] For this reason, it is often used as a negative control in experiments involving more potent EGFR inhibitors, such as Tyrphostin A23, to differentiate between specific tyrosine kinase-mediated effects and other non-specific effects.[1][3]
However, this compound is not biologically inactive. It has been shown to be a potent inhibitor of the CD40 signaling pathway. It blocks the CD40L-induced nuclear translocation of NF-κB, which in turn reduces the production of interleukin-12 (IL-12).[1][4][5]
Q2: What are the main applications of this compound in research?
Given its dual characteristics, this compound has two primary applications in research:
-
Negative Control: Due to its weak activity against EGFR, it serves as an excellent negative control in studies targeting this receptor with other tyrphostins.[3]
-
Investigating CD40 Signaling: Its inhibitory effect on the CD40 pathway makes it a useful tool for studying inflammatory and autoimmune processes where this pathway is implicated.[4][5]
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). Several suppliers report a solubility of at least 100 mg/mL in DMSO.[1][5] It is also reported to be soluble in chloroform. For in vivo studies, a common practice is to first dissolve this compound in DMSO and then further dilute the solution in corn oil.[1] Specific quantitative solubility data in other common laboratory solvents such as ethanol, methanol, or aqueous buffers is not widely available. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions in solvents other than DMSO.
Data Presentation: Solubility
| Solvent | Reported Solubility | Molar Concentration (at 100 mg/mL) |
| DMSO | ≥ 100 mg/mL | ~543 mM |
| Chloroform | Soluble (qualitative) | Not available |
Note: The molecular weight of this compound is 184.19 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.84 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: To ensure complete dissolution, gently vortex the solution. If needed, you can warm the tube to 37°C and use an ultrasonic bath for a short period.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are reported to be stable for up to one year at -20°C and up to two years at -80°C.[1]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.
-
Application: Add the prepared working solution and the vehicle control to your cells and proceed with your experimental protocol.
Protocol 3: In Vivo Formulation (Example)
For in vivo experiments, a common approach is to use a co-solvent formulation. The following is an example protocol for preparing a working solution in corn oil:
-
Stock Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
Dilution in Oil: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.[1]
-
Mixing: Mix the solution thoroughly to ensure a homogenous suspension.
-
Administration: The formulation should be prepared fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | - The solubility limit has been exceeded.- The DMSO used was not anhydrous. | - Ensure you are not exceeding the known solubility limit in DMSO (≥ 100 mg/mL).- Use fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[1] |
| Precipitation in Cell Culture Medium | - The final concentration of this compound is too high for the aqueous environment of the medium.- The final concentration of DMSO is too high, causing cellular stress and changes in the medium. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize toxicity.- Prepare the working solution fresh and add it to the medium just before treating the cells.- If precipitation persists, consider lowering the final concentration of this compound. |
| Unexpected Biological Activity (Potent EGFR Inhibition) | - The this compound may have degraded into a more active compound. Some tyrphostins are known to be unstable in solution. | - Prepare fresh stock solutions regularly.- Avoid prolonged storage of working solutions in aqueous buffers.- Protect all solutions from light. |
| Inconsistent Experimental Results | - Instability of this compound in solution due to light exposure or hydrolysis.- Repeated freeze-thaw cycles of the stock solution. | - Protect stock and working solutions from light by using amber vials or wrapping tubes in foil. Some tyrphostins are known to be photo-unstable and can undergo photoisomerization in solution.[2]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Consider the possibility of hydrolysis, especially in aqueous solutions. Prepare aqueous working solutions immediately before use. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: EGFR signaling pathway and the point of weak inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Inhibition of CD40 signaling pathway by this compound reduces secretion of IL-12 in macrophage, Th1 cell development and experimental allergic encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tyrphostin A1 Concentration for Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Tyrphostin A1 for primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AG9) is a tyrosine kinase inhibitor.[1][2] While it is often used as a negative control in tyrosine kinase inhibition studies due to its weak activity against receptors like the Epidermal Growth Factor Receptor (EGFR) (IC50 > 1250 µM), it has been shown to inhibit other signaling pathways.[1] Notably, this compound inhibits the CD40 signaling pathway by blocking the translocation of NF-κB to the nucleus.[1][2] This pathway is crucial for various immune and inflammatory responses.[3][4][5]
Q2: What is a typical starting concentration range for this compound in primary cell culture?
Based on available data, a starting concentration range of 1 µM to 50 µM is recommended for most primary cell culture applications. However, the optimal concentration is highly dependent on the specific primary cell type and the experimental endpoint. For example, in primary microglia, IC50 values for inhibiting nitric oxide (NO) and tumor necrosis factor (TNF) release were found to be between 3.1 µM and 6.6 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Q3: Is this compound cytotoxic to primary cells?
Like many kinase inhibitors, this compound can exhibit cytotoxic effects at higher concentrations. The concentration at which cytotoxicity is observed varies between cell types. It is essential to perform a viability assay to distinguish between the desired inhibitory effects and non-specific cytotoxicity. Some tyrphostins have been shown to induce apoptosis in certain cell lines.[7]
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a powder and is soluble in dimethyl sulfoxide (DMSO).[1] Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C for long-term stability.[1] For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q5: What are the known off-target effects of this compound?
While often used as a control for tyrosine kinase inhibition, this compound is not entirely devoid of off-target effects. It has been reported to have direct, tyrosine kinase-independent actions, such as increasing membrane conductance in ventricular myocytes, possibly by stimulating Na+-Ca2+ exchange.[8] Researchers should be aware of these potential off-target effects and consider appropriate controls in their experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific primary cell type or the duration of treatment is insufficient. 2. Compound Inactivity: The this compound stock solution may have degraded. 3. Cell Health: The primary cells may be unhealthy or have a low passage number, affecting their responsiveness. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) and vary the treatment duration. 2. Prepare a fresh stock solution of this compound. 3. Ensure your primary cells are healthy and within their optimal passage range. |
| High levels of cell death observed after treatment. | 1. Cytotoxicity: The concentration of this compound is too high for the primary cell type. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range. Use a concentration below the toxic threshold for your experiments. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in Primary Cells: Primary cells can have inherent variability between donors or isolations. 2. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the this compound stock solution. 3. Variations in Cell Culture Conditions: Fluctuations in incubator CO2, temperature, or humidity. | 1. Use cells from the same donor or a pooled population for a set of experiments. Document the passage number. 2. Prepare a fresh dilution of this compound from the stock solution for each experiment. Use calibrated pipettes. 3. Maintain consistent cell culture conditions and monitor incubator performance regularly. |
| Precipitate observed in the culture medium after adding this compound. | 1. Low Solubility: The final concentration of this compound exceeds its solubility in the culture medium. 2. Interaction with Media Components: this compound may interact with components in the serum or media supplements. | 1. Ensure the final DMSO concentration is sufficient to keep the compound in solution. Do not exceed the recommended final concentration for your cell type. 2. Prepare the final dilution of this compound in pre-warmed medium and add it to the cells dropwise while gently swirling the plate. |
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various primary cell types.
| Primary Cell Type | Assay | Parameter | Effective Concentration / IC50 | Reference |
| Primary Microglia | Nitric Oxide (NO) Release | IC50 | 3.1 - 4.8 µM | [6] |
| Primary Microglia | Tumor Necrosis Factor (TNF) Release | IC50 | 3.2 - 6.6 µM | [6] |
| Macrophage Cultures | IL-12 p40 Production | Inhibition | Maximal inhibition (62.5%) at 10 µM | [1] |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a suitable cell culture incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Assessing the Inhibition of a Target Signaling Pathway by Western Blotting
This protocol provides a general framework for analyzing the phosphorylation status of a target protein in a signaling pathway affected by this compound (e.g., downstream of the CD40 receptor).
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Stimulating agent (if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture primary cells to the desired confluency. Pre-treat the cells with various concentrations of this compound for a specific duration before adding a stimulating agent (if necessary) to activate the signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total form of the target protein to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of the target protein.
Visualizations
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
Caption: this compound inhibits the CD40 signaling pathway by blocking NF-κB translocation.
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of CD40 and CD40L in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrphostins that suppress the growth of human papilloma virus 16-immortalized human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of background membrane conductance by the tyrosine kinase inhibitor tyrphostin A23 and its inactive analog this compound in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin A1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Tyrphostin A1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. These are summarized in the table below.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 1.84 mg of this compound in 1 mL of anhydrous DMSO. To aid dissolution, you can warm the solution to 37°C and use sonication. It is important to use newly opened or anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in your working solution or if the stock solution has been stored improperly. If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To prevent precipitation in cell culture media, ensure the final DMSO concentration is low (typically <0.5%). When diluting the stock solution, add it to your media dropwise while vortexing to ensure rapid and even distribution.
Q4: Are there any visual signs of this compound degradation?
A4: this compound is an off-white to yellow solid. A significant change in color or the appearance of clumping in the solid form may indicate degradation. In solution, the appearance of a persistent precipitate that does not redissolve upon warming and sonication could be a sign of degradation or contamination. For optimal results, always use freshly prepared working solutions.
Q5: How long are working solutions of this compound stable in cell culture media?
A5: It is highly recommended to prepare working solutions of this compound fresh for each experiment. Long-term storage of this compound in aqueous solutions or cell culture media is not advised due to the potential for hydrolysis and degradation, which can affect its biological activity. For in vivo experiments, the working solution should be prepared fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Improper storage of this compound. 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation of the compound. | 1. Review the storage conditions in Table 1 and ensure they are being followed. 2. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. 3. Prepare a fresh stock solution from solid this compound. |
| Precipitation in cell culture media | 1. High final concentration of this compound. 2. High final concentration of DMSO. 3. Improper mixing when preparing the working solution. | 1. Ensure the final concentration of this compound is within the soluble range for your specific media. 2. Keep the final DMSO concentration below 0.5%. 3. Add the this compound stock solution to the media dropwise while gently vortexing. |
| No observable effect in the experiment | 1. Inactive compound due to improper storage or degradation. 2. Incorrect concentration used. 3. Cell line is not responsive to this compound's mechanism of action. | 1. Use a fresh stock solution of this compound. 2. Verify the calculations for your working solution concentration. A dose-response experiment is recommended to determine the optimal concentration. 3. Confirm that your experimental model involves the CD40L-IL-12 signaling pathway, as this is the primary target of this compound. |
Data Presentation
Table 1: Stability and Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed and protected from light. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Inhibition of CD40L-Induced IL-12 Production in Macrophages
This protocol describes how to treat macrophage cell cultures with this compound to inhibit the production of IL-12 upon stimulation with CD40 ligand (CD40L).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Recombinant CD40 Ligand (CD40L)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for IL-12 p40
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this, prepare a series of working solutions in complete culture medium to achieve final concentrations ranging from 1 µM to 20 µM.
-
Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 450 µL of the prepared this compound working solutions. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration. Incubate for 1 hour.
-
Stimulation: Add 50 µL of CD40L solution to each well to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for analysis.
-
Analysis: Quantify the concentration of IL-12 p40 in the supernatants using an ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CD40L-induced IL-12 production by blocking NF-κB activation.
Experimental Workflow for Testing this compound Efficacy
Caption: Workflow for assessing this compound's inhibition of IL-12 production in macrophages.
References
Potential off-target effects of Tyrphostin A1 in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Tyrphostin A1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is historically known as a tyrosine kinase inhibitor. However, it is a very weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, with a high IC50 value, making it largely ineffective as a specific EGFR antagonist in most experimental contexts.[1] For this reason, it is often used as a negative control in studies involving other more potent Tyrphostin family members.
Q2: What are the known off-target effects of this compound?
A2: Despite its weak activity against EGFR, this compound exhibits several significant off-target effects at micromolar concentrations. These include the inhibition of Interleukin-12 (IL-12) production in macrophages, blockage of the nuclear translocation of NF-κB, and inhibition of the tyrosine kinase Tyk-2.[2][3][4] It has also been shown to inhibit nitric oxide (NO) and tumor necrosis factor (TNF) secretion in microglia.[5]
Q3: At what concentrations are the off-target effects of this compound observed?
A3: The off-target effects of this compound are typically observed in the low micromolar range. For instance, maximal inhibition of IL-12 p40 production occurs at 10 µM.[1] The IC50 values for the inhibition of NO and TNF secretion in microglia are also in the single-digit micromolar range.[5] This is in stark contrast to its IC50 for EGFR kinase, which is greater than 1250 µM.[1]
Q4: How should I use this compound as a negative control?
A4: When using this compound as a negative control for other tyrosine kinase inhibitors, it is crucial to be aware of its known off-target effects. It is advisable to test its effect on readouts that could be influenced by the NF-κB or JAK-STAT signaling pathways. Ideally, a concentration should be chosen that is well below the concentrations where off-target effects are observed, if possible. However, given its off-target activities in the low micromolar range, it may not always be an ideal negative control.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in inflammatory cytokine levels (e.g., IL-12, TNF). | This compound is inhibiting the NF-κB signaling pathway. | 1. Measure the levels of other NF-κB-dependent cytokines to confirm pathway inhibition. 2. Perform a dose-response experiment to determine the concentration at which this effect is minimized. 3. Consider using an alternative negative control with a different mechanism of action. |
| Alterations in cell viability or proliferation unrelated to the target kinase. | This compound may be affecting other signaling pathways crucial for cell survival, such as the JAK-STAT pathway through Tyk-2 inhibition. | 1. Assess the phosphorylation status of STAT proteins downstream of Tyk-2. 2. Use a rescue experiment by activating the affected pathway through other means to see if the phenotype is reversed. 3. Test other structurally unrelated negative control compounds. |
| Inconsistent results between different cell types. | The off-target effects of this compound can be cell-type specific, depending on the expression and importance of its off-target proteins (e.g., components of the NF-κB and IL-12 signaling pathways). | 1. Characterize the expression levels of key off-target pathway components in your cell lines. 2. Validate key findings in a second cell line with a different genetic background. |
| Observed phenotype does not match the expected outcome for inhibiting the target kinase. | The observed effect is likely due to one of the known off-target activities of this compound and not the intended on-target inhibition. | 1. Review the known off-target signaling pathways of this compound (NF-κB, IL-12, Tyk-2). 2. Design experiments to directly test the involvement of these pathways (e.g., using specific activators or inhibitors of these pathways). |
Quantitative Data Summary
Table 1: IC50 Values for this compound Inhibition of Various Cellular Processes
| Target/Process | System | IC50 Value | Reference |
| EGFR Kinase | Biochemical Assay | > 1250 µM | [1] |
| IL-12 p40 Production | Macrophage Cultures | ~10 µM (maximal inhibition) | [1] |
| Nitric Oxide (NO) Secretion | Primary Cultured Microglia | 3.1 - 4.8 µM | [5] |
| Tumor Necrosis Factor (TNF) Secretion | Primary Cultured Microglia | 3.2 - 6.6 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages to Assess IL-12 Production
This protocol describes the treatment of a macrophage cell line (e.g., RAW 264.7) with this compound to measure its effect on lipopolysaccharide (LPS)-induced IL-12 production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for mouse IL-12 p40
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the DMSO stock. The final DMSO concentration should be kept below 0.1%. Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO only). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to induce IL-12 production.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-12 measurement.
-
ELISA: Perform the ELISA for mouse IL-12 p40 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a spectrophotometer and calculate the concentration of IL-12 p40 in each sample.
Protocol 2: Western Blot Analysis of NF-κB Translocation
This protocol outlines a method to assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to a stimulus.
Materials:
-
HeLa or other suitable cell line
-
DMEM complete medium
-
This compound (stock solution in DMSO)
-
TNF-α (or other NF-κB stimulus)
-
PBS
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.
-
Cell Lysis: Wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amounts of NF-κB p65 in the cytoplasmic and nuclear fractions.
Visualizations
Caption: Off-target signaling pathways affected by this compound.
Caption: Experimental workflow for analyzing NF-κB translocation.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CD40 signaling pathway by this compound reduces secretion of IL-12 in macrophage, Th1 cell development and experimental allergic encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin B42 inhibits IL-12-induced tyrosine phosphorylation and activation of Janus kinase-2 and prevents experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin B42 Inhibits IL-12-Induced Tyrosine Phosphorylation and Activation of Janus Kinase-2 and Prevents Experiment… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Troubleshooting unexpected results with Tyrphostin A1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tyrphostin A1. All recommendations are based on peer-reviewed literature and established best practices.
Troubleshooting Unexpected Results
| Issue | Potential Cause | Recommended Action |
| No inhibition of target protein tyrosine kinase (PTK) activity. | This compound is a very weak inhibitor of many PTKs, such as the Epidermal Growth Factor Receptor (EGFR) kinase.[1] It is often used as a negative control for other, more potent tyrphostins. | Confirm that you are not expecting strong PTK inhibition with this compound. If your goal is to inhibit a specific PTK, select a more potent member of the tyrphostin family. |
| Variability in the inhibition of IL-12 production. | The stability of this compound in cell culture media may be limited. Degradation over time can lead to inconsistent results. | Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| The specific cell type and its activation state can influence the response to this compound. | Ensure consistent cell culture conditions, including cell density and passage number. The timing of this compound addition relative to cell stimulation is also critical. | |
| Unexpected changes in cell membrane potential or intracellular calcium levels. | This compound has been shown to have off-target effects on ion channels. It can activate a background membrane conductance, likely by stimulating Na+-Ca2+ exchange, independent of its effects on tyrosine kinases. | Be aware of this potential off-target effect, especially in electrophysiology experiments or when studying calcium signaling. Consider using alternative negative controls to confirm that the observed effects are not due to this ion channel modulation. |
| Inconsistent results when used as a negative control. | Even as a weak inhibitor, this compound may have subtle biological effects in certain sensitive cell systems or at high concentrations. | Use the lowest effective concentration of this compound necessary for your control experiments. It is also advisable to include a vehicle-only (e.g., DMSO) control to account for any solvent effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known to inhibit the CD40L-stimulated production of Interleukin-12 (IL-12) in macrophages.[2][3] It achieves this by blocking the translocation of the transcription factor NF-κB to the nucleus, which is a critical step in the activation of the IL-12 p40 gene.[2][3]
Q2: Why is this compound often used as a negative control in experiments?
A2: this compound is a significantly weaker inhibitor of protein tyrosine kinases, such as the EGFR kinase, compared to other tyrphostins like Tyrphostin A23.[1] Its high IC50 value for EGFR kinase inhibition means that at concentrations where other tyrphostins are active, this compound shows little to no effect on this pathway. This property makes it a useful tool to differentiate between specific tyrosine kinase-mediated effects and other, non-specific or off-target effects of more potent inhibitors.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C or -80°C.[1]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO and chloroform. For cell culture experiments, it is typically dissolved in DMSO to create a high-concentration stock solution, which is then further diluted in the aqueous cell culture medium.
Q5: Is this compound stable in cell culture media?
Experimental Protocols
Inhibition of CD40L-Stimulated IL-12 Production in Macrophages
This protocol is adapted from general macrophage stimulation protocols and should be optimized for your specific cell line and experimental conditions.
1. Cell Culture and Seeding:
- Culture a suitable macrophage cell line (e.g., J774A.1) in the recommended medium and conditions.
- Seed the macrophages into 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere overnight.
2. Pre-treatment with this compound:
- Prepare fresh dilutions of this compound in serum-free medium from a DMSO stock. A final concentration range of 1-20 µM is a good starting point for optimization.
- Aspirate the culture medium from the adherent macrophages and wash once with sterile PBS.
- Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.
- Incubate for 1-2 hours at 37°C and 5% CO2.
3. Stimulation of IL-12 Production:
- Prepare a solution of recombinant CD40 Ligand (CD40L) in serum-free medium at the desired stimulating concentration (e.g., 1 µg/mL).
- Add the CD40L solution to the wells containing the this compound-pre-treated cells.
- Incubate for 18-24 hours at 37°C and 5% CO2.
4. Measurement of IL-12 Production:
- Collect the cell culture supernatants.
- Measure the concentration of IL-12 (specifically the p40 or p70 subunit) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Compare the levels of IL-12 produced in the CD40L-stimulated cells with and without this compound treatment.
- Calculate the percentage of inhibition at each this compound concentration.
Visualizations
Caption: this compound signaling pathway for IL-12 inhibition.
Caption: Workflow for IL-12 inhibition assay.
Caption: Logical relationship of this compound effects.
References
Tyrphostin A1 Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Tyrphostin A1 in aqueous solutions.
Frequently Asked Questions (FAQs)
1. How should I prepare my this compound stock and working solutions?
It is recommended to prepare a concentrated stock solution of this compound in an organic solvent like DMSO.[1][2] For example, a stock solution of 10-100 mg/mL in DMSO can be prepared.[1][2] This stock solution should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To prepare an aqueous working solution, the DMSO stock should be diluted into your aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is low enough to not affect your experimental system. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]
2. Is this compound stable in aqueous solutions?
3. What are the likely degradation pathways for this compound in aqueous solutions?
Based on studies of other tyrphostins, two primary degradation pathways should be considered for this compound in aqueous solutions:
-
Hydrolysis: Tyrphostins can undergo hydrolysis. For example, Tyrphostin A9 hydrolyzes to form 3,5-di-tert-butyl-4-hydroxybenzaldehyde and malononitrile.[3] It is plausible that this compound undergoes a similar hydrolytic cleavage.
-
Photodegradation: Tyrphostin compounds have been shown to be sensitive to light.[4] Exposure to fluorescent light can cause photoisomerization to their E-isomers in solution.[4] Therefore, it is critical to protect solutions containing this compound from light.
4. How can I minimize the degradation of this compound in my experiments?
To minimize degradation, it is recommended to:
-
Prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock.
-
Protect all solutions containing this compound from light by using amber vials or covering the containers with aluminum foil.
-
Maintain a controlled temperature and pH for your experimental solutions.
-
If possible, conduct pilot stability studies under your specific experimental conditions to understand the degradation kinetics.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer/media. | The aqueous solubility of this compound is limited. The concentration of this compound in the final working solution may be too high. The buffer composition (e.g., salts, proteins) may promote precipitation.[5][6] | - Ensure the final concentration of this compound is within its solubility limit in the specific aqueous medium. - Add the this compound DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. - Consider using a co-solvent system if compatible with your experiment. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer or media. |
| Loss of biological activity over time. | Degradation of this compound in the aqueous working solution. | - Prepare fresh working solutions immediately before use. - Store working solutions on ice and protected from light during the experiment. - For longer-term experiments, consider replenishing the this compound at regular intervals. |
| Inconsistent experimental results. | Variability in the concentration of active this compound due to degradation. | - Standardize the preparation and handling of this compound solutions. - Protect solutions from light at all stages. - Run a positive control with a freshly prepared solution in each experiment. - Consider quantifying the concentration of this compound in your working solutions using a stability-indicating HPLC method. |
| Appearance of unknown peaks in HPLC analysis. | These may be degradation products of this compound. | - Conduct forced degradation studies (see Experimental Protocols section) to generate and identify potential degradation products. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
Quantitative Data
While specific quantitative data for this compound degradation in aqueous solutions is limited in the literature, the following table summarizes storage recommendations for stock solutions.
| Compound | Solvent | Storage Temperature | Storage Duration |
| This compound | DMSO | -20°C | 1 year[1] |
| This compound | DMSO | -80°C | 2 years[1] |
| This compound (Powder) | - | -20°C | 3 years[1] |
| This compound (Powder) | - | 4°C | 2 years[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
Instrumentation: HPLC with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or an ammonium acetate buffer. The exact gradient will need to be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around its λmax).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of ~10-50 µg/mL in the aqueous buffer of interest (e.g., phosphate-buffered saline at different pH values).
-
Incubate the samples under different conditions (e.g., 25°C, 37°C, protected from light, exposed to light).
-
At specified time points, inject an aliquot of the sample into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound over time.
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks indicates the formation of degradation products.
-
Protocol 2: Forced Degradation Studies
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, forced degradation studies can be performed.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or fluorescent light for an extended period.
-
Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 60-80°C).
Analyze the stressed samples by HPLC-UV and ideally by LC-MS to identify and characterize the degradation products.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Preventing precipitation of Tyrphostin A1 in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Tyrphostin A1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as AG 9, is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. While it is a weak inhibitor of the epidermal growth factor receptor (EGFR) kinase compared to other tyrphostins, it is often used as a negative control in experiments to differentiate between tyrosine kinase-mediated effects and other non-specific effects of more potent inhibitors[1][2]. It has also been shown to inhibit the production of interleukin-12 (IL-12) and can attenuate experimental allergic encephalomyelitis (EAE) in animal models[1][2].
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound with the following solubility characteristics:
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (542.92 mM) | [1][3] |
| Chloroform | 50 mg/mL | [4] |
| Water | Practically insoluble | [4] |
Due to its poor aqueous solubility, this compound is typically dissolved in an organic solvent like DMSO to prepare a concentrated stock solution before being diluted into aqueous cell culture media for experiments.
Q3: Why does this compound precipitate when added to my cell culture media?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature. When the concentrated DMSO stock solution is diluted into the aqueous medium, the this compound molecules are no longer in a favorable solvent environment and tend to aggregate and precipitate out of the solution. This is a classic example of a solvent-shift induced precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Step 1: Optimize Your Stock Solution Preparation
The foundation for preventing precipitation lies in the proper preparation of your this compound stock solution.
Protocol: Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM to 50 mM). Ensure the DMSO is newly opened or has been stored properly to avoid moisture absorption, which can affect solubility.
-
Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary[3].
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months at -20°C[1][5].
Diagram: Workflow for Preparing this compound Stock Solution
Caption: A streamlined workflow for preparing a stable, concentrated stock solution of this compound in DMSO.
Step 2: Control the Final DMSO Concentration
The final concentration of DMSO in your cell culture medium is a critical factor. High concentrations of DMSO can be toxic to cells, while too low a concentration may not be sufficient to keep the this compound in solution.
Recommended Final DMSO Concentrations for Common Cancer Cell Lines:
| Cell Line | Maximum Tolerated DMSO (%) | Reference |
| General Guideline | ≤ 0.5% (ideally ≤ 0.1%) | [3][6] |
| HepG2 | 0.6% - 0.15% (non-toxic range) | [1] |
| MDA-MB-231 | 0.6% - 0.15% (non-toxic range) | [1] |
| MCF-7 | 0.6% - 0.15% (non-toxic range) | [1] |
| VNBRCA1 | 0.6% - 0.15% (non-toxic range) | [1] |
Troubleshooting Tip: Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on your cells.
Step 3: Optimize the Dilution Procedure
The way you dilute your this compound stock solution into the cell culture medium can significantly impact its solubility.
Protocol: Diluting this compound into Cell Culture Media
-
Pre-warm Media: Warm your cell culture medium to 37°C.
-
Serial Dilution (Optional but Recommended): If you need to make a large dilution, perform an intermediate dilution of your DMSO stock in fresh DMSO before adding it to the media. This helps to avoid shocking the compound with a sudden, large change in solvent polarity.
-
Vigorous Mixing: While gently vortexing or swirling the pre-warmed media, add the this compound stock solution dropwise and slowly. This rapid dispersion helps to prevent the formation of localized high concentrations of the compound that can lead to precipitation.
-
Immediate Use: Use the freshly prepared this compound-containing media immediately to minimize the risk of precipitation over time.
Diagram: Recommended Dilution Workflow
Caption: A workflow illustrating the proper technique for diluting a DMSO stock of a hydrophobic compound into aqueous media.
Step 4: Leverage the Power of Serum
Fetal Bovine Serum (FBS) contains proteins, such as albumin, that can bind to hydrophobic compounds and help to keep them in solution.
How Serum Can Help:
-
Protein Binding: Albumin and other serum proteins can act as carriers for hydrophobic molecules, effectively increasing their apparent solubility in the aqueous media.
Troubleshooting Tip: If you are observing precipitation in low-serum or serum-free media, consider whether your experimental design can tolerate the use of a higher serum concentration. If not, meticulous attention to the DMSO concentration and dilution technique becomes even more critical.
Signaling Pathway Context
While this compound is a weak inhibitor, it is often used in the context of EGFR signaling studies as a negative control. Understanding this pathway can be helpful for experimental design.
Diagram: Simplified EGFR Signaling Pathway
Caption: A simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
By following these guidelines, researchers can significantly reduce the likelihood of this compound precipitation, leading to more reliable and reproducible experimental results.
References
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
Interpreting conflicting data from Tyrphostin A1 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Tyrphostin A1 in research settings. It is designed for researchers, scientists, and drug development professionals to help interpret data and address potential discrepancies in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound an effective inhibitor of the Epidermal Growth Factor Receptor (EGFR)?
A1: No, this compound is considered a very weak or inactive inhibitor of EGFR tyrosine kinase.[1] It has a reported IC50 value greater than 1250 µM for EGFR kinase.[1] Consequently, it is often used as a negative control in experiments to differentiate between tyrosine kinase-mediated effects and other non-specific effects of more potent tyrphostins.[1] If your experiment requires potent EGFR inhibition, consider using other tyrphostins such as AG1478 or RG14620.[2][3]
Q2: I am observing unexpected effects of this compound on cell proliferation. Is this normal?
A2: The effects of tyrphostins on cell proliferation can be highly cell-type dependent and specific to the tyrphostin used. While many tyrphostins inhibit the proliferation of various cancer cell lines[2][4], the outcomes can vary. For example, one study on human bone cells showed that Tyrphostin A51 inhibited basal and EGF-induced cell proliferation, whereas another tyrosine kinase inhibitor, genistein, stimulated basal proliferation. Given that this compound is not a potent EGFR inhibitor, its effects on proliferation may be mediated by other pathways or could be minimal. It is crucial to have appropriate controls and to consider the specific cellular context of your experiment.
Q3: Does this compound induce apoptosis? My results are ambiguous.
A3: While several tyrphostins are known to induce apoptosis in various cell lines[5][6][7], the mode of cell death can differ. For instance, Tyrphostin AG213 was found to induce a non-apoptotic, programmed cell death in colon tumor cells.[8] this compound's primary described role is not as a direct inducer of apoptosis but rather as an inhibitor of the CD40 signaling pathway, which can have downstream effects on cell survival and immune responses.[1] If you are investigating apoptosis, it is recommended to use multiple assays to confirm the cell death mechanism (e.g., Annexin V staining, caspase activity assays, and morphological analysis).
Q4: What is the primary mechanism of action for this compound based on current literature?
A4: The most consistently reported mechanism of action for this compound is the inhibition of the CD40 signaling pathway. It has been shown to inhibit CD40L-stimulated IL-12 production in macrophages by blocking the translocation of NF-κB to the nucleus.[1] This leads to a reduction in the activation of the IL-12 p40 gene.[1] This is a distinct mechanism from the direct receptor tyrosine kinase inhibition associated with many other tyrphostins.
Troubleshooting Guide
Issue 1: No inhibition of EGFR phosphorylation observed with this compound treatment.
-
Possible Cause: This is the expected result. This compound is a very weak inhibitor of EGFR.[1]
-
Recommendation:
-
Confirm that your experimental goal is not EGFR inhibition. If it is, select a more potent tyrphostin like AG1478.
-
Use this compound as a negative control to demonstrate that the observed effects of other compounds are indeed due to EGFR tyrosine kinase inhibition.
-
Issue 2: Inconsistent results in cell viability/proliferation assays (e.g., MTT assay).
-
Possible Cause 1: Inappropriate concentration range.
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your cell line.
-
-
Possible Cause 2: Insufficient incubation time.
-
Recommendation: Some tyrphostins require long-term exposure to exert their effects.[3] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Cell-type specific effects.
-
Recommendation: The effect of this compound may be subtle or absent in your chosen cell line. Consider if your cell line has an active CD40 signaling pathway, which is a known target of this compound.[1]
-
Issue 3: Conflicting data between different apoptosis assays.
-
Possible Cause: this compound might be inducing a non-apoptotic form of cell death, or the observed effects could be downstream of its immunomodulatory actions.
-
Recommendation:
-
Use a combination of apoptosis assays. For example, couple Annexin V/PI staining with a functional assay like caspase-3/7 activity or a morphological analysis for signs of apoptosis (e.g., cell shrinkage, chromatin condensation).
-
Investigate markers of other cell death pathways, such as necroptosis or autophagy.
-
Consider that in some contexts, tyrphostins can induce non-apoptotic programmed cell death.[8]
-
Quantitative Data Summary
Table 1: IC50 Values of Various Tyrphostins on EGFR Kinase Activity and Cell Proliferation
| Tyrphostin | Target | Cell Line/System | IC50 Value | Reference |
| This compound | EGFR Kinase | In vitro | >1250 µM | [1] |
| This compound | IL-12 p40 production | Macrophage cultures | ~10 µM (for maximal inhibition of 62.5%) | [1] |
| RG14620 | Cell Proliferation | T24, RT4, J82, A-198, Caki-1, Caki-2 | 3 - 16 µM | [2] |
| AG555 | Cell Proliferation | T24, RT4, J82, A-198, Caki-1, Caki-2 | 3 - 16 µM | [2] |
| AG1478 | Cell Proliferation | A549 | 0.47 µM | [9] |
| AG1478 | Cell Proliferation | DU145 | 1.1 µM | [9] |
| AG494 | Cell Proliferation | A549 | 2.5 µM | [9] |
| AG494 | Cell Proliferation | DU145 | 4.8 µM | [9] |
Experimental Protocols
Protocol 1: Assessment of IL-12 p40 Secretion in Macrophages
This protocol is adapted from the general principles of ELISA.
-
Cell Seeding: Seed macrophages (e.g., primary bone marrow-derived macrophages or a macrophage cell line like RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with CD40L (or another appropriate stimulus like LPS) to induce IL-12 production.
-
Incubation: Incubate for 24 hours at 37°C in a humidified incubator.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant for analysis.
-
ELISA: Quantify the concentration of IL-12 p40 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot for NF-κB Translocation
This protocol involves the separation of cytoplasmic and nuclear fractions.
-
Cell Treatment: Seed macrophages in a 6-well plate. Treat with this compound and stimulate with CD40L as described in Protocol 1.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to swell the cell membrane.
-
Homogenize the cells and centrifuge at a low speed to pellet the nuclei.
-
Collect the supernatant as the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse it in a high-salt nuclear extraction buffer.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant as the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use loading controls such as GAPDH or β-actin for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction to ensure proper fractionation and equal loading.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for IL-12p40 secretion assay.
References
- 1. raybiotech.com [raybiotech.com]
- 2. IL-12 p40 ELISA Kits [thermofisher.com]
- 3. Mouse IL-12 p40/70 (IL-12B) ELISA Kit (EMIL12B) - Invitrogen [thermofisher.com]
- 4. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Identifying and avoiding experimental artifacts with Tyrphostin A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid experimental artifacts when using Tyrphostin A1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. However, it is a significantly weaker inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase compared to other tyrphostins, with a reported IC50 value greater than 1250 µM.[1][2] Because of its low potency against EGFR, this compound is often used as a negative control in experiments involving other, more potent tyrosine kinase inhibitors to differentiate between specific tyrosine kinase-mediated effects and other, non-specific cellular effects.[1][2] Its primary described biological activity is the inhibition of CD40L-stimulated IL-12 production in macrophages by blocking the translocation of the transcription factor NF-κB to the nucleus.[1][3][4]
Q2: What are the known off-target effects or potential artifacts associated with this compound?
The most significant experimental artifact to be aware of when using this compound is its potential to act as a mitochondrial uncoupler .[5][6] This effect is independent of its weak tyrosine kinase inhibitory activity. Mitochondrial uncoupling can lead to a range of confounding results in cellular assays, including:
-
Alterations in cellular metabolism: Increased oxygen consumption and a decrease in cellular ATP levels.
-
Artifacts in cell viability assays: Mitochondrial uncouplers can interfere with assays that rely on cellular respiration, such as the MTT assay, leading to an overestimation of cell viability.[1][2][5][6][7]
-
Induction of oxidative stress: Disruption of the mitochondrial membrane potential can lead to the generation of reactive oxygen species (ROS).
Q3: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] It is recommended to use freshly opened, anhydrous DMSO to ensure maximum solubility.
-
Stock Solutions: Prepare a concentrated stock solution in DMSO. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the powder at -20°C for up to 3 years.[1] Store stock solutions in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Troubleshooting Guides
Issue 1: Unexpected results in cell viability assays (e.g., MTT, XTT).
Symptom: You observe an unexpected increase or no change in cell viability in the presence of this compound, even at high concentrations, when using an MTT or similar tetrazolium-based assay.
Potential Cause: This is a classic artifact of mitochondrial uncoupling.[1][2][5][6][7] Mitochondrial uncouplers can enhance the reduction of MTT to formazan, independent of cell viability, leading to a false-positive signal.[1][5][6] This is because the assay relies on mitochondrial reductases, and uncoupling can accelerate the oxidative chain, thereby increasing MTT reduction.[1][5][6]
Troubleshooting Steps:
-
Use an alternative viability assay: Switch to a non-metabolic assay for cell viability, such as:
-
LDH release assay: Measures plasma membrane integrity.
-
Trypan blue exclusion assay: A simple dye exclusion method to count viable cells.
-
Crystal violet staining: Stains the nuclei of adherent cells, providing a measure of cell number.
-
ATP-based assays: While still metabolic, they directly measure cellular ATP levels, which are expected to decrease with mitochondrial uncoupling.
-
-
Confirm mitochondrial uncoupling: Perform an experiment to directly measure the effect of this compound on mitochondrial respiration (see Experimental Protocols section). An increase in the basal oxygen consumption rate (OCR) in the presence of this compound is indicative of mitochondrial uncoupling.
Issue 2: Discrepancies between results obtained with this compound and other tyrosine kinase inhibitors.
Symptom: You are using this compound as a negative control for a more potent EGFR inhibitor (e.g., Tyrphostin A23, AG1478). While the potent inhibitor shows a clear effect on your endpoint (e.g., inhibition of cell proliferation, reduced phosphorylation of a target protein), this compound also shows an effect, albeit potentially at a higher concentration.
Potential Cause: The observed effect of this compound is likely due to an off-target effect, such as mitochondrial uncoupling, rather than inhibition of the target tyrosine kinase.
Troubleshooting Steps:
-
Validate the primary mechanism: Ensure that the effect of the potent inhibitor is indeed due to tyrosine kinase inhibition. For example, in a western blot, you should see a decrease in the phosphorylation of the target protein and its downstream effectors.
-
Test for mitochondrial uncoupling: As described in Issue 1, assess the effect of both this compound and your potent inhibitor on mitochondrial respiration. If this compound induces mitochondrial uncoupling and your potent inhibitor does not (or does so to a much lesser extent), this is strong evidence for a mechanism-based artifact.
-
Use a structurally unrelated negative control: If possible, include another negative control compound that is structurally different from the tyrphostins to rule out class-specific off-target effects.
Issue 3: Inconsistent results in IL-12 production assays.
Symptom: You are attempting to use this compound to inhibit CD40L-induced IL-12 production in macrophages, but you are seeing variable or no inhibition.
Potential Cause: Suboptimal experimental conditions for macrophage stimulation or this compound treatment.
Troubleshooting Steps:
-
Confirm macrophage activation: Ensure that your macrophages are being robustly activated by CD40L. This can be confirmed by measuring the upregulation of co-stimulatory molecules (e.g., CD80, CD86) by flow cytometry or by measuring the production of other pro-inflammatory cytokines.
-
Optimize this compound concentration and pre-incubation time: Based on published data, a maximal inhibition of IL-12 p40 production occurs at a dose of 10 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and conditions. A pre-incubation period with this compound before adding the stimulus may also be necessary.
-
Check for cytotoxicity: At higher concentrations, this compound may induce cytotoxicity. Perform a cell viability assay (using a non-metabolic method) in parallel to ensure that the observed decrease in IL-12 is not due to cell death.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value | Cell Line/System | Reference |
| Epidermal Growth Factor Receptor (EGFR) Kinase | >1250 µM | In vitro | [1][2] |
| CD40L-stimulated IL-12 p40 production | ~10 µM (maximal inhibition) | Macrophage cultures | [1] |
Experimental Protocols
Protocol 1: Inhibition of CD40L-Induced IL-12 Production in Macrophages
This protocol provides a general framework for assessing the inhibitory effect of this compound on IL-12 production in macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Complete culture medium
-
Recombinant soluble CD40 Ligand (CD40L)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
ELISA kit for mouse or human IL-12 p40/p70
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 µM to 50 µM is a good starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation with CD40L:
-
Prepare a working solution of CD40L in complete culture medium at a concentration known to induce robust IL-12 production (typically in the range of 100-1000 ng/mL).
-
Add the CD40L solution to the wells containing this compound or vehicle.
-
Include a negative control group of cells that are not stimulated with CD40L.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatants without disturbing the cell monolayer.
-
ELISA: Measure the concentration of IL-12 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Assessing Mitochondrial Uncoupling using an Oxygen Consumption Rate (OCR) Assay
This protocol describes how to use a Seahorse XF Analyzer or a similar instrument to determine if this compound is acting as a mitochondrial uncoupler.
Materials:
-
Cells of interest
-
Seahorse XF Analyzer and associated plates and reagents
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a known mitochondrial uncoupler, positive control)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF microplate at the optimal density for your cell type and allow them to adhere.
-
Assay Preparation: On the day of the assay, replace the growth medium with Seahorse XF assay medium supplemented with the appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Compound Injection: Load the injector ports of the sensor cartridge with the following compounds:
-
Port A: this compound or vehicle control.
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone/Antimycin A.
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run a mitochondrial stress test protocol. The instrument will measure the OCR at baseline and after the sequential injection of each compound.
-
Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
Effect of this compound: An increase in OCR after the injection of this compound indicates an increase in proton leak, which is characteristic of mitochondrial uncoupling.
-
ATP-linked Respiration: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Non-mitochondrial Respiration: The OCR after the injection of rotenone/antimycin A.
If this compound is a mitochondrial uncoupler, you will observe an increase in the basal OCR and a decrease in ATP-linked respiration.
-
Visualizations
Signaling Pathway
Caption: CD40L signaling pathway leading to IL-12 production and the inhibitory point of this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing the effect of this compound on IL-12 production.
Troubleshooting Logic
Caption: A troubleshooting flowchart for unexpected cell viability assay results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The mitochondrial uncoupler dicumarol disrupts the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. agilent.com [agilent.com]
- 5. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - 实验方法详情页 [m.antpedia.com]
- 7. researchgate.net [researchgate.net]
Long-term stability of Tyrphostin A1 in frozen aliquots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Tyrphostin A1 in frozen aliquots. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, this compound stock solutions, typically prepared in DMSO, should be stored in aliquots at -20°C for up to one year or at -80°C for up to two years.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3]
Q2: How should powdered this compound be stored?
A2: The solid, powdered form of this compound is more stable than its dissolved form. It can be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q3: What is the primary degradation pathway for this compound in solution?
A3: this compound belongs to the benzylidene malononitrile class of compounds. These compounds can be susceptible to hydrolysis, especially in the presence of water.[4] The hygroscopic nature of DMSO can introduce water into the stock solution over time, potentially leading to the hydrolysis of the molecule.[5]
Q4: My thawed aliquot of this compound appears to have precipitated. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded upon thawing or due to the introduction of aqueous buffers. Gently warm the vial to 37°C and vortex or sonicate briefly to try and redissolve the precipitate.[6] If the precipitate does not fully dissolve, it is recommended to centrifuge the vial and use the supernatant, although the actual concentration may be lower than expected. For future use, consider preparing a more dilute stock solution.
Q5: The color of my this compound stock solution has changed. Is it still usable?
A5: A significant color change, such as turning dark yellow or brown, can be an indicator of degradation. While a slight yellowish tint is normal for this compound solutions, a noticeable change over time suggests chemical instability. It is recommended to use a fresh aliquot or prepare a new stock solution for critical experiments. The activity of the solution should be re-validated if a color change is observed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between aliquots. | 1. Multiple freeze-thaw cycles of the main stock. 2. Improper storage (e.g., temperature fluctuations). 3. Degradation over time. 4. Inaccurate initial aliquoting. | 1. Always aliquot the stock solution into single-use volumes after initial preparation. 2. Ensure storage at a stable -20°C or -80°C. 3. Use aliquots within the recommended timeframe (1 year at -20°C, 2 years at -80°C). 4. Use calibrated pipettes for accurate aliquoting. |
| Precipitate observed in the stock solution upon thawing. | 1. Solubility limit exceeded. 2. Solvent (DMSO) has absorbed water, reducing solubility. 3. Interaction with the storage container. | 1. Gently warm the aliquot to 37°C and vortex to redissolve. 2. Use fresh, anhydrous grade DMSO for preparing stock solutions.[1] 3. Store in polypropylene tubes. |
| Reduced potency of this compound in assays. | 1. Chemical degradation due to prolonged storage or exposure to light. 2. Hydrolysis of the compound. 3. Adsorption to plasticware during dilutions. | 1. Prepare fresh stock solutions periodically. Protect solutions from light.[2] 2. Minimize the exposure of the stock solution to atmospheric moisture. 3. Use low-adhesion microplates and pipette tips for dilutions. |
Data Presentation: Stability of this compound in DMSO
The following table summarizes the expected stability of this compound in DMSO at different storage temperatures based on manufacturer recommendations and general knowledge of similar compounds. Please note that specific quantitative degradation rates for this compound are not widely published; this table is for illustrative purposes.
| Storage Temperature | Duration | Expected Purity | Recommendations |
| -20°C | 1 Year | >95% | Recommended for routine use.[1] |
| 2 Years | <90% | Not recommended beyond 1 year. | |
| -80°C | 1 Year | >98% | Optimal for long-term archiving. |
| 2 Years | >95% | Recommended for long-term storage.[1] | |
| 4°C | 1 Month | Variable | Not recommended for solutions. |
| Room Temperature | 24 Hours | Significant Degradation | Avoid. Prepare working solutions fresh. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile polypropylene microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM). Use fresh, newly opened DMSO for best results.[1] c. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution. d. Aliquot the stock solution into single-use, light-protected polypropylene tubes. e. Store the aliquots at -20°C or -80°C.
Protocol: Stability-Indicating HPLC Method for this compound
This is a proposed method based on protocols for similar compounds and general chromatographic principles. Method validation is required for specific applications.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 350 nm for the chromophore).
-
Procedure for Stability Testing: a. Thaw a frozen aliquot of this compound at designated time points (e.g., 0, 3, 6, 12, 24 months). b. Dilute the sample to a suitable concentration within the linear range of the assay using the mobile phase. c. Inject the sample into the HPLC system. d. The peak area of this compound is recorded. The percentage of remaining this compound is calculated relative to the time zero sample. e. Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and validation of an LC-MS/MS method for tyrphostin A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Tyrphostin A1 vs. Tyrphostin A23: A Comparative Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tyrphostin A1 and Tyrphostin A23, two structurally related compounds often utilized in cell signaling research. While both are classified as tyrphostins, their mechanisms of action and inhibitory profiles against protein kinases differ significantly. This document aims to provide an objective comparison supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is widely recognized as a weak tyrosine kinase inhibitor and is frequently employed as a negative control in experiments involving other tyrphostins. Its primary characterized biological activity, independent of significant kinase inhibition, is the suppression of CD40L-stimulated IL-12 production. In stark contrast, Tyrphostin A23 exhibits demonstrable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. However, a more distinct and potent effect of Tyrphostin A23 is its ability to inhibit clathrin-mediated endocytosis, a function that appears to be independent of its kinase inhibitory properties.
Kinase Inhibition Profile
| Target Kinase | This compound IC50 | Tyrphostin A23 IC50 | Reference(s) |
| EGFR | >1250 µM | 35 µM |
Note: The high IC50 value for this compound against EGFR underscores its characterization as a poor tyrosine kinase inhibitor.
Differentiating Mechanisms of Action
The distinct biological effects of this compound and A23 stem from their different molecular targets and mechanisms of action.
This compound: Inhibition of NF-κB Signaling
This compound has been shown to inhibit the CD40 signaling pathway, which plays a crucial role in immune responses. Specifically, it blocks the translocation of the transcription factor NF-κB to the nucleus. This action is not attributed to direct kinase inhibition but rather to interference with the signaling cascade downstream of the CD40 receptor.
A Comparative Analysis of Tyrphostin A1 and Other Tyrphostins in Kinase Inhibition and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of Tyrphostin A1 and other members of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. The information presented herein is supported by experimental data to facilitate objective evaluation of these compounds for research and drug development purposes.
Introduction to Tyrphostins
Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases.[1][2] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is often implicated in various diseases, including cancer. The tyrphostin family encompasses a wide range of molecules with varying specificities and potencies against different PTKs. This compound is often utilized in research as a negative control due to its weak inhibitory activity against many well-known tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). This property makes it a useful tool to distinguish between biological effects mediated by potent tyrosine kinase inhibition and other, off-target effects of this class of compounds.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and a selection of other notable tyrphostins against several key protein tyrosine kinases. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a direct and definitive comparison, it is recommended to evaluate these compounds side-by-side in the same experimental setup.
Table 1: IC50 Values (in µM) of Tyrphostins Against Receptor Tyrosine Kinases
| Tyrphostin | EGFR | PDGFR | VEGFR2 | HER2/ErbB2 |
| This compound | >1250 | - | - | - |
| Tyrphostin A9 | 460 | 0.5 | - | - |
| AG490 (B42) | 0.1 | - | - | 13.5 |
| AG1478 | 0.003 | >100 | - | - |
| AG126 | - | - | - | - |
| AG879 | >500 | >100 | - | 1 |
Table 2: IC50 Values (in µM) of Tyrphostins Against Non-Receptor Tyrosine Kinases
| Tyrphostin | JAK2 |
| This compound | - |
| Tyrphostin A9 | - |
| AG490 (B42) | 10 |
| AG1478 | - |
| AG126 | - |
| AG879 | - |
- Data not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: EGFR Signaling Pathway Inhibition by Tyrphostins.
Caption: In Vitro Tyrosine Kinase Inhibition Assay Workflow.
Caption: Cell Viability (MTT) Assay Workflow.
Experimental Protocols
In Vitro Tyrosine Kinase Inhibition Assay
This protocol is a generalized method for determining the IC50 value of a tyrphostin against a specific protein tyrosine kinase.
Materials:
-
Purified recombinant protein tyrosine kinase (e.g., EGFR, PDGFR)
-
Specific peptide substrate for the kinase
-
Tyrphostin compounds (dissolved in DMSO)
-
ATP (with a tracer, e.g., [γ-32P]ATP for radiometric assays, or unlabeled for other detection methods)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)
-
96-well microplates
-
Reaction stop solution (e.g., EDTA for kinase activity, or phosphoric acid for radiometric assays)
-
Detection reagents (specific to the assay format, e.g., phosphotyrosine-specific antibody for ELISA-based assays)
Procedure:
-
Prepare Reagents: Dilute the kinase, peptide substrate, and tyrphostins to the desired concentrations in assay buffer. A serial dilution of the tyrphostin is prepared to determine the IC50.
-
Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of the tyrphostin. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (typically 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Quantify the amount of phosphorylated substrate. The method of detection will vary depending on the assay format (e.g., scintillation counting for radiometric assays, absorbance or fluorescence for ELISA-based assays).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the tyrphostin concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a common method to assess the effect of tyrphostins on the viability and proliferation of cultured cells.[3][4][5][6]
Materials:
-
Cultured cells (e.g., A431 for EGFR studies)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tyrphostin compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of the tyrphostin compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the tyrphostin concentration to determine the GI50 (concentration for 50% growth inhibition).
Summary and Conclusion
This guide provides a comparative overview of this compound and other selected tyrphostins. The data clearly indicates that this compound is a significantly weaker inhibitor of common receptor tyrosine kinases compared to other members of its class, such as AG1478 for EGFR and Tyrphostin A9 for PDGFR. This reinforces its utility as a negative control in tyrosine kinase-focused studies.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The signaling pathway and workflow diagrams serve as visual aids to understand the context of tyrphostin activity and the experimental procedures used to evaluate them.
For professionals in drug development, the presented data underscores the importance of screening a wide range of compounds to identify potent and selective inhibitors for specific therapeutic targets. The diverse activity profiles within the tyrphostin family highlight the potential for chemical modifications to fine-tune the specificity and efficacy of kinase inhibitors. It is imperative to conduct in-house, standardized assays to confirm and expand upon the findings presented in this guide before making critical research and development decisions.
References
- 1. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein-tyrosine kinases by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validating Tyrphostin A1 as a Negative Control for EGFR Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity and validity of experimental findings. In the study of Epidermal Growth Factor Receptor (EGFR) signaling and the development of its inhibitors, a reliable negative control is crucial to distinguish specific inhibitory effects from off-target or non-specific cellular responses. This guide provides a comprehensive comparison of Tyrphostin A1 as a negative control for EGFR inhibitors, supported by experimental data and detailed protocols.
The Critical Role of a Negative Control in Kinase Inhibition Assays
An ideal negative control in the context of EGFR inhibition studies should be a compound that is structurally related to the active inhibitors but lacks significant inhibitory activity against the target kinase. This allows researchers to account for any effects of the chemical scaffold or solvent (like DMSO) that are independent of EGFR inhibition. This compound, a member of the tyrphostin family of tyrosine kinase inhibitors, is often cited as a negative control due to its significantly lower potency against EGFR compared to its more active counterparts.
Comparative Analysis of EGFR Inhibitors and Controls
To validate this compound as a negative control, its activity must be quantitatively compared to potent EGFR inhibitors and other potential negative controls. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment. A suitable negative control should have an IC50 value that is several orders of magnitude higher than that of a potent inhibitor.
| Compound | Type | Target | Biochemical IC50 (EGFR) | Cell-Based IC50 (A431 cells) |
| Gefitinib | Potent Inhibitor | EGFR | ~33 nM[1] | ~54 nM[1] |
| Erlotinib | Potent Inhibitor | EGFR | ~2 nM | ~20 nM |
| Tyrphostin AG-1478 | Potent Inhibitor | EGFR | ~3 nM[2][3] | 50-150 nM (effective concentration)[2] |
| Tyrphostin AG-490 | Weak Inhibitor | JAK2, EGFR | ~2 µM[4] | 10-100 µM (effective concentration)[4] |
| This compound | Negative Control | Weak Tyrosine Kinase Inhibitor | >1250 µM | High µM range |
Table 1: Comparative IC50 values of various compounds against EGFR. Data is compiled from multiple sources and assays; direct comparison should be made with caution. The significantly high IC50 of this compound underscores its suitability as a negative control.
Experimental Validation of this compound
To confirm the lack of EGFR-specific activity, this compound should be tested alongside a potent inhibitor in a series of biochemical and cell-based assays.
Biochemical Kinase Assay
A direct measurement of a compound's ability to inhibit the enzymatic activity of purified EGFR kinase is the first step in validation.
Experimental Protocol: EGFR Kinase Assay (Luminescent)
-
Reagents: Purified recombinant EGFR kinase, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), and a detection reagent that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds (Gefitinib as a positive control, this compound as the negative control, and DMSO as a vehicle control).
-
In a 96-well plate, add the EGFR kinase and the test compounds. Incubate for a brief period (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescent detection reagent and a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay assesses a compound's ability to inhibit EGFR autophosphorylation in a cellular context. A431 cells, which overexpress EGFR, are a common model for this experiment.
Experimental Protocol: Western Blot for p-EGFR in A431 Cells
-
Cell Culture: Culture A431 cells in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 18-24 hours.
-
Treatment:
-
Pre-treat the cells with the test compounds (e.g., 1 µM Gefitinib, 50 µM this compound, and DMSO) for 1-2 hours.
-
Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-EGFR and normalize them to total EGFR and the loading control. Compare the levels of p-EGFR in treated cells to the EGF-stimulated control.
References
A Comparative Guide to Tyrphostin A1 and AG490 in JAK2 Inhibition
For researchers and scientists engaged in signal transduction and drug development, the selection of appropriate chemical probes is paramount for elucidating cellular mechanisms and validating therapeutic targets. This guide provides a comprehensive comparison of two compounds from the tyrphostin family, Tyrphostin A1 and AG490, with a specific focus on their roles in the context of Janus kinase 2 (JAK2) inhibition. While both are structurally related, their activities and applications in research are distinctly different.
Overview and Mechanism of Action
AG490 , also known as Tyrphostin B42, is a well-characterized tyrosine kinase inhibitor.[1] It functions as an ATP-competitive inhibitor, primarily targeting JAK2.[2][3] The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and apoptosis.[1] AG490's inhibition of JAK2 effectively blocks the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[4][5] This blockade of the JAK2/STAT3 pathway is the basis for its investigation in various cancer models and inflammatory conditions.[6][7][8]
Conversely, This compound is often utilized in research as a negative control for other tyrphostin compounds, including AG490.[9][10] It is considered to be a much weaker inhibitor of tyrosine kinases, with a significantly higher IC50 value for the epidermal growth factor receptor (EGFR) kinase (>1250 µM) compared to more active tyrphostins.[11][12] While some studies have explored its effects on IL-12 production and NF-κB translocation, it is not recognized as a potent or specific JAK2 inhibitor.[11][12][13] Therefore, in the context of JAK2 inhibition studies, its primary role is to help differentiate the specific effects of a JAK2 inhibitor like AG490 from non-specific or off-target effects of the tyrphostin chemical scaffold.
Quantitative Comparison of Inhibitory Activity
| Compound | Target Kinase | IC50 Value | Reference |
| AG490 | JAK2 | ~10 µM | [1][5][14] |
| JAK3 | ~20-25 µM | [1][14] | |
| EGFR | 0.1 µM | [15][16] | |
| ErbB2 (HER2) | 13.5 µM | [14][17] | |
| This compound | EGFR | >1250 µM | [11][12] |
Specificity and Off-Target Effects
While AG490 is widely used as a JAK2 inhibitor, it is important to note its activity against other kinases. As indicated in the table, AG490 is a potent inhibitor of EGFR and also affects ErbB2 and JAK3 at higher concentrations.[14][15][16] However, it has been shown to not inhibit a number of other tyrosine kinases, including Lck, Lyn, Btk, Syk, and Src, suggesting a degree of selectivity.[14][15]
A study has also indicated that at high concentrations, AG490 may suppress gp130 protein synthesis in a JAK2-independent manner, highlighting a potential off-target effect that researchers should consider.[18] The use of this compound as a negative control is therefore critical in experiments to ensure that the observed cellular effects are indeed due to the inhibition of the intended target, JAK2, by AG490.
Experimental Protocols
The following are generalized methodologies for key experiments frequently cited in studies utilizing AG490 to investigate JAK2 inhibition.
Cell Viability and Proliferation Assay
This experiment assesses the effect of the inhibitor on cell growth.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates at a predetermined density and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with varying concentrations of AG490 (or this compound as a control) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should also be included.[4]
-
Quantification: Assess cell viability using a colorimetric assay such as MTT or CCK-8, or by direct cell counting using a hemocytometer and trypan blue exclusion.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for growth inhibition.
Western Blotting for Phosphorylated STAT3
This method is used to directly measure the inhibition of the JAK2 downstream signaling pathway.
-
Cell Lysis: After treatment with AG490 or controls, wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of p-STAT3 to total STAT3 is used to quantify the level of inhibition.
Visualizing the JAK2/STAT3 Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The JAK2/STAT3 signaling pathway and points of intervention.
Caption: A typical experimental workflow for evaluating JAK2 inhibitors.
Conclusion
References
- 1. AG 490, JAK2/3 inhibitor (CAS 133550-30-8) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Janus kinases by tyrosine phosphorylation inhibitor, Tyrphostin AG-490 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK2/STAT3 Pathway Inhibition by AG490 Ameliorates Experimental Autoimmune Encephalomyelitis via Regulation of Th17 Cells and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Constitutive activation of a slowly migrating isoform of Stat3 in mycosis fungoides: Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. abmole.com [abmole.com]
- 14. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 15. selleckchem.com [selleckchem.com]
- 16. glpbio.com [glpbio.com]
- 17. stemcell.com [stemcell.com]
- 18. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrphostin A1 and Other NF-κB Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tyrphostin A1 and other inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. This document outlines their mechanisms of action, presents available quantitative data for comparison, and provides detailed experimental protocols for key assays in NF-κB research.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in a wide array of biological processes, including inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases. This has made the NF-κB pathway an attractive target for therapeutic intervention.
NF-κB proteins are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins.[1] Various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, can trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This releases NF-κB dimers, allowing them to translocate to the nucleus and activate the transcription of target genes.[1]
A variety of small molecule inhibitors have been developed to target different stages of the NF-κB signaling cascade. These inhibitors can be broadly categorized based on their mechanism of action, such as IκB kinase (IKK) inhibitors, proteasome inhibitors, and agents that interfere with NF-κB DNA binding. This guide focuses on a comparative analysis of this compound and other commonly used NF-κB inhibitors.
Overview of this compound as an NF-κB Inhibitor
This compound, also known as AG9, is a member of the tyrphostin family of compounds, which were initially characterized as inhibitors of protein tyrosine kinases.[2] While it is a relatively weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, this compound has been shown to effectively inhibit the NF-κB signaling pathway.[2][3] Its primary mechanism of action in this context is the blockade of CD40L-induced translocation of NF-κB to the nucleus.[2][3][4] This, in turn, reduces the activation of NF-κB target genes, such as those encoding pro-inflammatory cytokines like IL-12.[2][3]
Comparative Data on NF-κB Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected NF-κB inhibitors.
Disclaimer: The IC50 values presented in this table are compiled from various sources and were determined under different experimental conditions, including different cell types, stimuli, and assay methods. Therefore, these values should be interpreted with caution and are not directly comparable. They are provided for informational purposes to give a general sense of the potency of these inhibitors.
| Inhibitor | Target/Mechanism | Reported IC50 | Cell Type/Assay Conditions |
| This compound | Blocks NF-κB nuclear translocation | ~10 µM (for inhibition of IL-12 p40 production) | Macrophage cultures stimulated with CD40L |
| BAY 11-7082 | Irreversibly inhibits IκBα phosphorylation | ~10 µM (for inhibition of TNF-α-induced IκBα phosphorylation) | Tumor cells |
| MG-132 | Proteasome inhibitor (blocks IκBα degradation) | ~100 nM (for proteasome inhibition) | General |
| IKK-16 | IKKβ inhibitor | 480 nM (for inhibition of cell viability) | MDA-MB-231 breast cancer cells |
| NSC 676914 | IKKβ inhibitor | ~4 µM (for inhibition of TPA-induced NF-κB reporter activity) | HEK293 cells |
Signaling Pathway and Experimental Workflows
To visualize the complex interactions within the NF-κB signaling pathway and the general workflow for assessing inhibitor efficacy, the following diagrams are provided.
Caption: NF-κB Signaling Pathways.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in NF-κB inhibitor research are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB. Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
a. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293 or HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[5]
-
For transient transfection, prepare a transfection mix containing the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24-48 hours.
b. Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of the NF-κB inhibitor (e.g., this compound) or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.[6]
c. Luciferase Assay:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a passive lysis buffer.[6]
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the firefly and Renilla luciferase activities sequentially.[6]
-
Normalize the NF-κB-dependent luciferase activity to the control luciferase activity.
Western Blot for IκBα Degradation
This method is used to assess the effect of an inhibitor on the degradation of IκBα, a key step in the activation of the canonical NF-κB pathway.[9]
a. Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with the inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
a. Nuclear Extract Preparation:
-
Treat cells with the inhibitor and/or stimulus as described for the Western blot protocol.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a manual douncing method.[2][11] The principle involves gentle lysis of the plasma membrane, followed by pelleting of the nuclei and subsequent extraction of nuclear proteins in a high-salt buffer.[2]
-
Determine the protein concentration of the nuclear extracts.
b. Binding Reaction:
-
Prepare a binding reaction mixture containing the nuclear extract (e.g., 5-10 µg), a biotin- or radio-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), and a non-specific competitor DNA (e.g., poly(dI-dC)).[11]
-
Incubate the reaction mixture at room temperature for 20-30 minutes.[11]
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction mixture to confirm the identity of the protein-DNA complex.
c. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at a constant voltage.[2]
-
Transfer the DNA-protein complexes to a positively charged nylon membrane.
-
If using a biotinylated probe, detect the bands using a streptavidin-HRP conjugate and a chemiluminescent substrate. If using a radioactive probe, expose the dried gel to an X-ray film.[2]
Conclusion
This compound represents one of many small molecule inhibitors targeting the NF-κB signaling pathway. Its mechanism of action, primarily through the inhibition of NF-κB nuclear translocation, offers a distinct approach compared to IKK or proteasome inhibitors. The selection of an appropriate NF-κB inhibitor for research or therapeutic development depends on the specific context, including the cell type, the activating stimulus, and the desired point of intervention in the pathway. The experimental protocols provided in this guide offer standardized methods for the comparative evaluation of this compound and other NF-κB inhibitors, enabling researchers to make informed decisions for their specific applications. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the complex regulation of NF-κB and the process of inhibitor validation.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. EMSA [celldeath.de]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. 2.10. Nuclear Protein Extraction and NF-κB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
Tyrphostin A1: A Comparative Analysis of its Cross-Reactivity with Kinase Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin A1's interaction with various kinase families and other cellular targets. While initially classified as a tyrosine kinase inhibitor, experimental evidence reveals a more complex profile for this compound, highlighting its limited potency against classical tyrosine kinases and notable effects on other signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular mechanisms to offer an objective resource for researchers utilizing this compound.
Data Presentation: Kinase Inhibition and Biological Activity
This compound is widely recognized as a weak inhibitor of tyrosine kinases (TKs) and is often employed as a negative control in experimental settings to distinguish between TK-mediated and non-specific effects.[1][2] Its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-characterized tyrosine kinase, is notably low, with a half-maximal inhibitory concentration (IC50) exceeding 1250 µM.[1][2]
In contrast to its weak anti-kinase activity, this compound has demonstrated measurable effects on other cellular processes, particularly those related to the immune response. For instance, it has been shown to inhibit the production of Interleukin-12 (IL-12) and affect the translocation of the nuclear factor kappa B (NF-κB) transcription factor.[1][2][3]
The following table summarizes the available quantitative data on the biological activity of this compound.
| Target Family | Specific Target | Activity Type | Metric | Value | Reference(s) |
| Tyrosine Kinase | Epidermal Growth Factor Receptor (EGFR) | Inhibition | IC50 | >1250 µM | [1][2] |
| Cytokine Signaling | IL-12 Production | Inhibition | IC50 | ~10 µM | [1][2] |
Experimental Protocols
Understanding the methodologies used to assess the activity of this compound is crucial for interpreting the available data and designing future experiments. Below are detailed protocols for key experimental assays relevant to the study of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (typically contains a buffering agent, MgCl2, and other components to ensure optimal kinase activity)
-
Detection reagent (e.g., radioactive [γ-³²P]ATP, phosphospecific antibodies, or a luminescence-based ATP detection reagent)
-
Microplate reader or other suitable detection instrument
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Reaction Setup: In a microplate, add the kinase, its substrate, and the various concentrations of this compound or the vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period, ensuring the reaction proceeds within the linear range.
-
Termination and Detection: Stop the reaction and quantify the amount of product formed. The detection method will vary depending on the assay format:
-
Radiometric Assay: The incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate is measured.
-
ELISA-based Assay: A phosphospecific antibody is used to detect the phosphorylated substrate.
-
Luminescence-based Assay: The amount of ATP remaining in the reaction is measured, which is inversely proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
To better illustrate the cellular context of this compound's activity and the experimental procedures used to study it, the following diagrams are provided.
The diagram above illustrates the canonical signaling pathway initiated by the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR). This compound is shown to weakly inhibit the downstream signaling cascade initiated by EGFR activation.
The flowchart above outlines the key steps in a typical in vitro kinase assay used to determine the inhibitory potential of a compound like this compound. The process moves from preparation of reagents and the test compound to the kinase reaction and subsequent data analysis to determine the IC50 value.
References
A Researcher's Guide to Tyrphostin A1 (AG9): A Comparative Analysis of Commercially Available Options
For researchers in immunology, oncology, and neurobiology, the selection of high-quality small molecule inhibitors is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive side-by-side comparison of Tyrphostin A1, also known as AG9, from various suppliers. While ostensibly the same molecule, variations in purity, formulation, and quality control can significantly impact experimental outcomes. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision when sourcing this compound.
Nomenclature Clarification: this compound and AG9
It is crucial to note that "this compound" and "AG9" are synonymous terms for the same chemical compound: (4-Methoxybenzylidene)malononitrile. This inhibitor is recognized for its role in blocking the CD40L-stimulated production of interleukin-12 (IL-12) by inhibiting the nuclear translocation of NF-κB.[1] It is often used as a negative control in studies involving other, more potent tyrphostin tyrosine kinase inhibitors due to its weak inhibitory effect on the Epidermal Growth Factor Receptor (EGFR) kinase.[1]
Comparative Data of this compound (AG9) from Various Suppliers
The following table summarizes publicly available data for this compound (AG9) from several major chemical suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate and up-to-date information.
| Supplier | Product Name(s) | CAS Number | Purity | Analytical Method(s) | Notes |
| Sigma-Aldrich | Tyrphostin 1 | 2826-26-8 | ≥98% | Not specified on product page | Example CoAs for other products suggest HPLC or GC. |
| Santa Cruz Biotechnology | This compound | 2826-26-8 | 99% | Not specified on product page | Example CoAs for other products mention ¹H-NMR and HPLC. |
| MedChemExpress | This compound (AG9) | 2826-26-8 | >98% (typical) | Not specified on product page | CoA available upon request. |
| AbMole BioScience | This compound | 2826-26-8 | >99% (typical) | Not specified on product page | CoA for other products show H-NMR data. |
| Cayman Chemical | Tyrphostin AG-17 (AG-17 is a different compound, but they supply other tyrphostins) | 2826-26-8 | ≥98% | Not specified on product page | CoA provides batch-specific analytical results. |
| GlpBio | This compound | 2826-26-8 | >99.50% | HPLC, ¹H-NMR | Example CoA provided on website. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a generalized experimental approach for comparing this compound from different suppliers, the following diagrams are provided.
Detailed Experimental Protocols
To ensure a robust comparison of this compound (AG9) from different suppliers, standardized experimental protocols are essential. Below are detailed methodologies for two key assays to evaluate the biological activity of this compound.
IL-12 Production Assay in Macrophages
This protocol details how to measure the inhibitory effect of this compound on the production of IL-12p40 by lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary human alveolar macrophages.
Materials:
-
This compound (from different suppliers)
-
LPS (1 µg/mL stock)
-
Complete RPMI-1640 medium with 10% FBS
-
24-well tissue culture plates
-
Human or mouse IL-12p40 ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well in 500 µL of complete medium and incubate overnight.[1][2]
-
Pre-treatment: Prepare serial dilutions of this compound from each supplier in complete medium. Remove the culture medium from the cells and add the different concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL.[1] Include wells with cells and LPS only (positive control) and cells in medium alone (negative control).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[1][2]
-
Supernatant Collection: Centrifuge the plates at 1500 x g for 5 minutes to pellet the cells.[1] Carefully collect the supernatants.
-
ELISA: Measure the concentration of IL-12p40 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[1][2][3]
-
Data Analysis: Calculate the percentage inhibition of IL-12p40 production for each concentration of this compound from each supplier compared to the positive control. Determine the IC50 value for each supplier's compound.
NF-κB Nuclear Translocation Assay by Immunofluorescence
This protocol describes how to visualize and quantify the inhibition of NF-κB (p65 subunit) nuclear translocation in macrophages.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) cultured on glass coverslips in a 6-well plate.
Materials:
-
This compound (from different suppliers)
-
LPS (1 µg/mL stock) or recombinant CD40L
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody: Rabbit anti-p65
-
Secondary antibody: FITC-conjugated goat anti-rabbit
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells on coverslips in a 6-well plate at 4 x 10⁵ cells/well and allow them to adhere for 3 hours.[4] Pre-treat the cells with different concentrations of this compound from each supplier for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[4]
-
Fixation: Aspirate the medium and fix the cells with 4% PFA for 1 hour at room temperature.[4]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 1 hour.[4]
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.[4]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-p65 antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark.[4]
-
Counterstaining and Mounting: Wash the cells with PBS. Stain the nuclei with DAPI for 5 minutes.[4] Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging and Analysis: Visualize the cells using a confocal fluorescence microscope. Capture images of the DAPI (blue) and FITC (green) channels. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in a statistically significant number of cells for each condition.
By employing these standardized protocols and carefully considering the quality control data provided by suppliers, researchers can confidently select the most appropriate source of this compound (AG9) for their specific experimental needs, ultimately contributing to more reliable and impactful scientific discoveries.
References
- 1. Regulation of LPS induced IL-12 production by IFN-γ and IL-4 through intracellular glutathione status in human alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elkbiotech.com [elkbiotech.com]
- 4. NF-κB translocation immunofluorescence assay [bio-protocol.org]
Is Tyrphostin A1 a Suitable Control for Src Family Kinase Experiments? A Comparative Guide
For researchers in kinase signaling and drug discovery, selecting the appropriate controls is paramount for the unambiguous interpretation of experimental results. This guide provides a critical evaluation of Tyrphostin A1 as a potential control for experiments involving the Src family of non-receptor tyrosine kinases, comparing it with established alternatives and providing the experimental context necessary for informed decision-making.
Executive Summary
Based on available data, This compound is not a recommended control for Src family kinase experiments. While it is a weak inhibitor of some tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), its activity against the nine members of the Src family is not well-documented. The tyrphostin chemical class also includes compounds that do inhibit Src kinases, making it a potentially confounding choice. For rigorous and reproducible results, researchers should use well-characterized, structurally related active/inactive compound pairs. The potent Src inhibitor PP2 and its inactive analog PP3 represent the current standard for a positive and negative control pair in this context.
Understanding the Role of Controls in Kinase Assays
In kinase inhibition experiments, controls are essential to distinguish the specific effects of inhibiting the target kinase from off-target or non-specific effects of the compound. An ideal negative control should be structurally similar to the active inhibitor but devoid of inhibitory activity against the target kinase. This helps to ensure that any observed cellular phenotype is a direct result of target engagement and not due to the compound's chemical scaffold or other properties.
This compound: A Profile of a Non-Specific Tyrosine Kinase Modulator
Tyrphostins are a broad class of synthetic compounds originally designed to inhibit protein tyrosine kinases. This compound (also known as AG9) is often cited as a weak tyrosine kinase inhibitor and has been used in some studies as a negative control to differentiate tyrosine kinase-mediated effects from other non-specific actions.[1][2] This is largely based on its poor activity against EGFR, with a reported IC50 value greater than 1250 µM.[1][2]
However, a critical gap exists in the literature regarding its specific activity against Src family kinases. Some tyrphostins, such as AG34 and AG82, have been shown to inhibit activated c-Src.[3][4] This variability within the tyrphostin family underscores the risk of using this compound as a Src-specific control without direct evidence of its inactivity.
Comparison of Kinase Inhibitors and Controls
For a compound to serve as a reliable negative control in Src family kinase experiments, its lack of activity against these kinases should be confirmed. The following table compares this compound with established Src inhibitors and the validated negative control, PP3.
| Compound | Target(s) | Potency (IC50/Ki) | Suitability as a Control |
| This compound | EGFR (weakly) | >1250 µM (EGFR)[1][2]; Unknown for Src family | Not Recommended (Uncharacterized against Src) |
| PP2 | Src family kinases (Lck, Fyn, Hck, Src) | Lck: 4 nM; Fyn: 5 nM; Hck: 5 nM[3] | Positive Control / Active Inhibitor |
| PP3 | None (inactive analog of PP2) | No significant inhibition of Src family kinases | Recommended Negative Control |
| Dasatinib | BCR-ABL, Src family kinases, c-KIT, PDGFRβ | Src: ~0.8 nM | Positive Control / Active Inhibitor |
| Saracatinib (AZD0530) | Src, ABL | Src: 2.7 nM | Positive Control / Active Inhibitor |
| Bosutinib | Src, ABL | Src: 1.2 nM | Positive Control / Active Inhibitor |
Table 1: Comparison of various kinase modulators and their suitability as controls in Src family kinase experiments. Potency values are derived from various sources and should be considered as approximate.
Recommended Controls for Src Family Kinase Experiments
The most widely accepted and validated control pair for studying Src family kinases is PP2 and its inactive analog, PP3.
-
PP2 (AG 1879) : A potent and selective ATP-competitive inhibitor of Src family kinases. It is an excellent tool for interrogating the downstream effects of Src inhibition.
-
PP3 : A structural analog of PP2 that is inactive as a Src family kinase inhibitor. It serves as an ideal negative control to account for any off-target effects of the pyrazolopyrimidine scaffold shared by PP2.
The logical workflow for using these controls is depicted below.
Caption: Logical workflow for using active and inactive controls in a Src kinase experiment.
Signaling Pathway Context: Src Kinase Activation
Src family kinases are key regulators of numerous cellular processes. Their activity is tightly controlled by phosphorylation. Understanding this pathway is crucial when designing experiments.
Caption: Simplified overview of the c-Src activation and inhibition signaling pathway.
Experimental Protocols
In Vitro Src Kinase Activity Assay (Radiometric)
This protocol provides a method for directly measuring the enzymatic activity of purified Src kinase and assessing the potency of inhibitors.
Materials:
-
Purified active Src kinase
-
Src Kinase Reaction Buffer (SrcRB): 100mM Tris-HCl (pH 7.2), 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT.
-
Src Kinase Substrate Peptide (e.g., Poly(Glu,Tyr) 4:1 or a specific peptide sequence).
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase inhibitors (e.g., PP2, PP3, this compound) dissolved in DMSO.
-
40% Trichloroacetic Acid (TCA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and vials.
Procedure:
-
Prepare inhibitor dilutions in SrcRB. Ensure the final DMSO concentration is consistent across all reactions (typically ≤1%).
-
In a microfuge tube on ice, add the following in order:
-
10 µL SrcRB
-
10 µL Src Kinase Substrate Peptide (to a final concentration of ~150-375 µM)
-
10 µL of inhibitor dilution or vehicle (DMSO).
-
10 µL of purified Src Kinase (2-10 Units/assay).
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the [γ-³²P]ATP solution (mixed with unlabeled ATP to the desired specific activity and final concentration, e.g., 100 µM).
-
Incubate for 10-20 minutes at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of 40% TCA.
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 2 minutes to dry the papers.
-
Place the dried papers in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine IC50 values.[5]
Western Blot Analysis of Src Phosphorylation in Cultured Cells
This protocol allows for the assessment of a compound's effect on Src activity within a cellular context by measuring the phosphorylation state of Src at its activating site (Tyr416).
Materials:
-
Cell culture reagents
-
Test compounds (PP2, PP3, this compound)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid milk as it contains phosphoproteins that can increase background.[6]
-
Primary Antibodies: Rabbit anti-phospho-Src (Tyr416) and Mouse anti-total-Src.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of inhibitors or vehicle control for the specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with Lysis Buffer and add 4x Laemmli sample buffer.
-
Denature samples by boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
To confirm equal protein loading, the same membrane can be stripped and re-probed with an antibody for total Src or a loading control protein like β-actin.[7][8]
Conclusion
References
- 1. promega.com [promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of tyrphostins on the activated c-src protein in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Navigating Non-Specific Inhibition: A Guide to Alternatives for Tyrphostin A1 in Research
For researchers and drug development professionals, the use of appropriate controls is paramount to the validity of experimental findings. Tyrphostin A1 has historically been employed as a negative control in kinase inhibitor studies due to its weak inhibitory activity against many tyrosine kinases. However, its own off-target effects and the availability of more robust control strategies necessitate a broader consideration of alternatives. This guide provides a comprehensive comparison of alternative non-specific inhibitor controls, complete with experimental data, detailed protocols, and visual aids to inform experimental design.
The ideal non-specific inhibitor control should be structurally similar to the active compound but lack its specific inhibitory activity, thereby helping to distinguish on-target effects from non-specific cellular responses. This guide explores three main classes of alternatives to this compound: its use as an inactive analog for other tyrphostins, broad-spectrum kinase inhibitors, and structurally related inactive analogs of specific inhibitors.
Comparative Analysis of Non-Specific Inhibitor Controls
The selection of an appropriate non-specific control is context-dependent. While this compound can be a suitable control in studies involving other tyrphostins, its own biological activities can confound results in other settings. Broad-spectrum inhibitors like Staurosporine and K-252a, while useful as positive controls for kinase inhibition, are generally unsuitable as non-specific negative controls due to their potent and widespread effects. The most rigorous approach involves the use of a structurally related, inactive analog of the specific kinase inhibitor being studied.
| Inhibitor | Class | Primary Use as a Control | Advantages | Disadvantages |
| This compound | Tyrphostin | Inactive analog for other tyrphostins | Structurally related to other tyrphostins. | Possesses biological activity and can have off-target effects. Weak inhibitor of EGFR with an IC50 >1250 μM[1]. |
| Staurosporine | Broad-Spectrum Kinase Inhibitor | Positive control for kinase inhibition | Potently inhibits a wide range of kinases. | Not suitable as a non-specific negative control due to broad and potent activity. IC50 values are in the low nanomolar range for many kinases, including PKA (7 nM), PKC (3 nM), and p60v-src (6 nM)[2][3]. |
| K-252a | Broad-Spectrum Kinase Inhibitor | Positive control for kinase inhibition | Potent inhibitor of various kinases. | Similar to Staurosporine, its broad activity makes it unsuitable as a non-specific negative control. It inhibits PKC (IC50 = 32.9 nM) and CaM Kinase II (IC50 = 20 nM)[4]. |
| Inactive Structural Analogs (e.g., of Gefitinib) | Inactive Analog | Ideal negative control | Structurally very similar to the active inhibitor, isolating the effect of target inhibition. | Not always commercially available for every specific inhibitor. |
Experimental Protocols
To aid researchers in the evaluation and implementation of these controls, two key experimental protocols are detailed below: an in vitro kinase assay to determine inhibitory activity and a cellular target engagement assay to confirm interaction within a cellular context.
In Vitro Kinase Activity Assay: ADP-Glo™ Kinase Assay
This protocol outlines the measurement of kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test inhibitors (e.g., this compound and alternatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents: Thaw all components of the ADP-Glo™ Kinase Assay kit and equilibrate to room temperature. Prepare the Kinase Detection Reagent by reconstituting the Kinase Detection Substrate with Kinase Detection Buffer[5][6][7].
-
Set up Kinase Reaction:
-
In each well of the assay plate, add the kinase, its substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL[5][6][7].
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature[5][6][7].
-
Detect ADP: Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts ADP to ATP and generates a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature[5][6][7].
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for each compound.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.
Materials:
-
Cultured cells expressing the target kinase
-
Test inhibitors
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PCR plates or tubes
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions to allow for compound entry and target binding[8][9].
-
Heating: Aliquot the treated cell suspensions into PCR plates or tubes. Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler. This will denature and precipitate unbound proteins[8][9].
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated proteins by centrifugation[8][9].
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant using a method such as Western blotting or ELISA with a specific antibody against the target kinase[8][9].
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors are used and the experimental processes involved, the following diagrams have been generated using Graphviz.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Tyrphostin A1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Tyrphostin A1, a tyrosine kinase inhibitor used in research.
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations. Do not dispose of this compound in the regular trash or down the drain.[3]
Key Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its specific hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
| Property | Information | Citations |
| Chemical Name | This compound, (4-Methoxybenzylidene)malononitrile | [4][5] |
| CAS Number | 2826-26-8 | [1][4] |
| Physical State | Solid, light orange to yellow powder/crystal | [4][6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319/H320: Causes serious eye irritationH410: Very toxic to aquatic life with long lasting effects | [1][2] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP501: Dispose of contents/container to an approved waste disposal plant | [1][2] |
| DOT Classification | Hazard Class 6.1 (Toxic), Packing Group IIIProper Shipping Name: Nitriles, solid, toxic, n.o.s. | [7] |
Step-by-Step Disposal Protocol
The fundamental principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[8]
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety goggles with side-shields[2]
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
Impervious laboratory coat[2]
Step 2: Segregate the Waste
Proper waste segregation is critical to prevent dangerous chemical reactions.[9][10]
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated PPE (like gloves) in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container. Do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.[2][10] Keep halogenated and non-halogenated solvent wastes separate if required by your institution.[8]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Step 3: Use Appropriate Waste Containers
-
Compatibility: Containers must be compatible with the chemical waste. Plastic is often preferred for general chemical waste.[11] Ensure the container does not react with the solvent used for liquid waste.
-
Condition: Use only containers that are in good condition, with no leaks or cracks.[9]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and must identify the contents. The label should include the full chemical name ("this compound") and any solvents present, along with their approximate concentrations.
-
Closure: Keep waste containers tightly sealed except when you are actively adding waste.[8][11] This prevents spills and the release of vapors.
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation.[10][11]
-
The SAA should be a secondary containment system (like a spill tray) to contain any potential leaks.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]
-
Once a container is full, it must be removed from the SAA within three days.[10]
Step 5: Arrange for Final Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[11]
-
EH&S will work with a licensed waste disposal company to ensure the waste is managed and disposed of in an environmentally sound and compliant manner.[11] The final disposal method will likely be incineration at an approved facility.[2][8]
Step 6: Managing Empty Containers
Under federal regulations, a container that held a hazardous waste is considered "empty" only after all possible waste has been removed.[8]
-
For acutely toxic chemicals, this often requires triple-rinsing the container.[8]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[8]
-
Once properly cleaned and with the label removed or defaced, the "empty" container may be discarded in the general waste, but always check with your institution's specific policies.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tyrphostin 1|MSDS [dcchemicals.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound CAS#: 2826-26-8 [m.chemicalbook.com]
- 7. labproinc.com [labproinc.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin A1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Tyrphostin A1, a widely used protein tyrosine kinase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research. This document outlines personal protective equipment (PPE) requirements, step-by-step operational protocols for both in vitro and in vivo experiments, and comprehensive disposal plans.
Essential Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin and eye irritation.[1] The use of appropriate PPE is mandatory to mitigate these risks. As this compound is typically dissolved in dimethyl sulfoxide (DMSO) for experimental use, PPE selection must also consider the hazards associated with this solvent.
Quantitative Data for PPE Selection
The following tables provide quantitative data to guide the selection of appropriate PPE when handling this compound, particularly when dissolved in DMSO.
Table 1: Glove Material Breakthrough Time for Dimethyl Sulfoxide (DMSO)
| Glove Material | Thickness | Breakthrough Time (minutes) | Recommendation |
| Nitrile | 11 mil | 40 | Suitable for short-term handling. Change gloves immediately after splash. |
| Nitrile (General) | 5 mil or greater | > 15 (for splash protection) | Suitable for incidental splash protection. Not for prolonged, direct contact.[2] |
| Nitrile (Buna-N) | Not Specified | High Permeation Rate | Not Recommended.[3] |
| Natural Rubber Latex | Not Specified | 90 - 120 | Use with caution, consider double gloving. Be aware of potential latex allergies.[3] |
| Neoprene Latex | Not Specified | > 480 | Highly Recommended for prolonged handling.[3] |
Table 2: Respiratory Protection
| Hazard | Respirator Type | Cartridge Type |
| This compound powder (dust) | Air-purifying respirator (APR) | P100 particulate filter |
| This compound in DMSO vapor | Air-purifying respirator (APR) with combination cartridges | Organic Vapor (OV) cartridge in combination with a P100 particulate filter.[4][5] |
Operational Plan: Handling and Preparation of this compound
1. Engineering Controls:
-
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eye wash station and safety shower must be readily accessible.
2. Personal Protective Equipment (PPE) Protocol:
-
Gloves: Wear two pairs of nitrile or neoprene gloves.[6] Immediately replace gloves if they become contaminated.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory.
-
Lab Coat: A buttoned lab coat must be worn. For larger quantities (over 1 kilogram), a disposable, low-permeability coverall is recommended.
-
Respiratory Protection: When handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with the appropriate cartridges is required (see Table 2).
3. Preparation of Stock Solutions:
-
This compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[7]
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder in a chemical fume hood.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder. Gentle warming and vortexing can aid in dissolution.
-
Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[8]
Experimental Protocols
The following are detailed methodologies for common experimental uses of this compound.
In Vitro Protocol: Treatment of THP-1 Macrophages
This protocol details the differentiation of THP-1 monocytes into macrophages and subsequent treatment with this compound to assess its effect on inflammatory responses.
1. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophages, seed the cells at a density of 1x10^6 cells/well in a 24-well plate and treat with 5 ng/mL of phorbol-12-myristate-13-acetate (PMA) for 24 hours.[9]
-
After 24 hours, replace the PMA-containing medium with fresh, complete medium and incubate for an additional 72 hours.[9]
2. This compound Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock solution in cell culture medium to the desired final concentrations (e.g., 1-10 µM).
-
After the 72-hour differentiation period, replace the medium with the this compound-containing medium.
-
To induce an inflammatory response, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 250 ng/mL and interferon-γ (IFN-γ) at 20 ng/mL for 48 hours.[9]
-
Include appropriate vehicle controls (DMSO-treated cells) in your experimental design.
3. Analysis:
-
Following treatment, cell supernatants can be collected to measure cytokine release (e.g., IL-12) by ELISA.
-
Cell lysates can be prepared for Western blot analysis to assess the phosphorylation status of target proteins or the nuclear translocation of NF-κB.
In Vivo Protocol: Murine Model of Peritonitis
This protocol provides a general framework for administering this compound in a mouse model to evaluate its anti-inflammatory effects.
1. Animal Handling and Acclimation:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
House mice in a specific pathogen-free facility and allow them to acclimate for at least one week before the experiment.
2. Preparation of this compound for Injection:
-
For in vivo use, this compound can be prepared by first dissolving it in DMSO to create a stock solution.
-
Further dilute the stock solution in a suitable vehicle, such as corn oil, for intraperitoneal (i.p.) injection. A common preparation involves adding 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.[8]
3. Experimental Procedure:
-
Induce peritonitis in mice by i.p. injection of an inflammatory agent (e.g., zymosan or thioglycollate).
-
Administer this compound or the vehicle control via i.p. injection at a predetermined time point relative to the inflammatory stimulus (e.g., 30 minutes prior).
-
At a specified time post-inflammation induction (e.g., 4 hours), euthanize the mice and collect peritoneal lavage fluid.
4. Analysis:
-
Analyze the collected peritoneal lavage fluid for inflammatory cell infiltration by flow cytometry or manual cell counting.
-
Measure cytokine and chemokine levels in the lavage fluid using ELISA or multiplex assays.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Chemical Waste:
-
All unused this compound powder and solutions must be disposed of as hazardous chemical waste.
-
Collect all this compound waste in a clearly labeled, sealed container.
-
Follow your institution's guidelines for hazardous waste disposal. Do not pour this compound waste down the drain.
2. Contaminated Materials:
-
All materials that have come into contact with this compound, including pipette tips, serological pipettes, culture plates, and gloves, must be disposed of as hazardous waste.
-
Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of this compound's mechanism of action and the experimental procedures, the following diagrams have been generated.
Caption: Signaling pathways affected by this compound.
Caption: Workflow for in vitro experiments with this compound.
Caption: Workflow for in vivo experiments with this compound.
References
- 1. Honeywell SPS Community [sps-support.honeywell.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. 3M Multi-Gas/Vapor With P100 Filter Cartridge For 7500 Half-Mask and 6000 Full And Half-Mask [amleo.com]
- 5. More is on the way! | Airgas [airgas.com]
- 6. wellbefore.com [wellbefore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Proteomic characterisation of perhexiline treatment on THP-1 M1 macrophage differentiation [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
